Parvifuran
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-methoxy-3-methyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O3/c1-10-12-8-13(17)15(18-2)9-14(12)19-16(10)11-6-4-3-5-7-11/h3-9,17H,1-2H3 |
InChI-Schlüssel |
RICORHDCMSYMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Parnafungins: Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Parnafungins, a novel class of antifungal agents. It details their discovery through innovative screening techniques, their natural origin from fungal species, and their unique mechanism of action targeting fungal mRNA polyadenylation. This document includes a compilation of quantitative antifungal activity data, detailed experimental protocols for their isolation and characterization, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Discovery and Origin
Parnafungins were identified through a whole-cell screening platform known as the Candida albicans Fitness Test.[1][2] This assay profiled crude fermentation extracts for novel antifungal compounds with unique mechanisms of action. An extract from the fungus Fusarium larvarum exhibited a fitness test profile that strongly suggested interference with mRNA processing as the mode of antifungal activity.[1][2] Subsequent isolation and characterization of the active components led to the discovery of the Parnafungins.
Further investigation has revealed that Parnafungins are produced by various species within the Fusarium larvarum complex and other fungi belonging to the Hypocreales order, such as Trichonectria rectipila and Cladobotryum pinarense.[3] These fungi have been isolated from diverse environmental sources, including plants, plant litter, and lichens.[3] The production of Parnafungins can be induced in laboratory cultures of these fungal strains, although the yields may vary depending on the specific strain and fermentation conditions.[3]
Chemical Structure
Parnafungins are characterized by a novel isoxazolidinone-containing heterocyclic core. They exist as an interconverting mixture of four structural and stereoisomers.[1][2] This isomerization is a result of a retro-Michael ring-opening and subsequent reformation of a xanthone ring system.[1][2] This dynamic equilibrium can be halted by methylation of an enol moiety, which has been instrumental in the structural elucidation of the individual isomers.[1][2]
The primary analogues, Parnafungin A and B, represent the major isomeric forms. Further studies on related Fusarium species led to the identification of Parnafungin C and D. Parnafungin C is a methylated analogue of Parnafungin A at a phenolic hydroxyl group, while Parnafungin D contains both this methyl ether and an epoxide on the xanthone ring.
The structural determination of the Parnafungin derivatives was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1][2]
Quantitative Data on Antifungal Activity
Parnafungins exhibit broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens. Notably, they show no activity against Gram-positive or Gram-negative bacteria, indicating a selective antifungal mechanism.[1][2] The intact isoxazolidinone ring is essential for their antifungal properties.[1][2]
| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Aspergillus fumigatus |
| Parnafungin A | 1.6 | 3.1 | 1.6 | 6.3 | 3.1 |
| Parnafungin C | 0.8 | 1.6 | 0.8 | 3.1 | 1.6 |
Note: Data is a representation of typical MIC values and may vary between studies.
Experimental Protocols
Candida albicans Fitness Test
The Candida albicans Fitness Test is a chemical-genetic screening method used to identify the mechanism of action of antifungal compounds. The assay relies on a collection of heterozygous C. albicans deletion mutants, where each mutant has one of two alleles of a specific gene deleted.
Protocol:
-
Strain Library Preparation: A comprehensive library of heterozygous C. albicans deletion mutants is constructed. Each mutant strain is tagged with a unique DNA barcode for identification.
-
Pooling of Mutants: The individual mutant strains are pooled together in equal proportions to create a complex mixture.
-
Compound Exposure: The pooled mutant library is grown in the presence of a sub-lethal concentration of the test compound (e.g., a crude Fusarium extract).
-
Genomic DNA Extraction and Barcode Amplification: After a period of growth, genomic DNA is extracted from the pooled culture. The unique DNA barcodes are then amplified using PCR.
-
Barcode Sequencing and Analysis: The amplified barcodes are sequenced, and the relative abundance of each mutant in the treated pool is compared to an untreated control pool.
-
Fitness Profile Generation: Mutants that are significantly depleted in the presence of the compound are identified. The genes deleted in these hypersensitive strains provide clues to the compound's mechanism of action. For Parnafungins, this method pointed towards genes involved in mRNA processing.
Fermentation of Fusarium larvarum
Protocol:
-
Inoculum Preparation: A seed culture of Fusarium larvarum is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 3-5 days at 25°C with shaking.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be varied to optimize the yield of Parnafungins. A typical medium might contain a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation Conditions: The production culture is incubated for 7-14 days at 25°C with agitation. The fermentation parameters, such as pH and aeration, are monitored and controlled to ensure optimal growth and secondary metabolite production.
-
Harvesting: After the fermentation period, the culture broth, including the fungal mycelia, is harvested for extraction.
Extraction and Purification of Parnafungins
Protocol:
-
Solvent Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. This is usually done by mixing the broth and solvent vigorously and then separating the organic and aqueous layers.
-
Concentration: The organic extract containing the Parnafungins is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the Parnafungins. This may include:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved using a reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile or methanol as the mobile phase. Fractions are collected and analyzed for the presence of Parnafungins.
-
-
Isolation of Analogues: The different Parnafungin analogues (A, B, C, and D) can be separated and isolated through careful optimization of the HPLC conditions.
Structural Elucidation
The chemical structures of the purified Parnafungins are determined using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the carbon skeleton and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compounds.
-
X-ray Crystallography: Single crystals of the Parnafungin derivatives (often the methylated, non-isomerizing form) are grown and subjected to X-ray diffraction analysis. This provides a definitive three-dimensional structure of the molecule.
Mechanism of Action and Signaling Pathways
The primary molecular target of Parnafungins is the fungal polyadenosine polymerase (PAP).[1][2] This enzyme is a key component of the mRNA cleavage and polyadenylation complex, which is responsible for adding a poly(A) tail to the 3' end of newly transcribed messenger RNA (mRNA) molecules. The poly(A) tail is crucial for mRNA stability, export from the nucleus, and efficient translation into protein.
By inhibiting PAP, Parnafungins disrupt the process of mRNA polyadenylation in fungi. This leads to the accumulation of mRNAs without poly(A) tails, which are rapidly degraded, ultimately halting protein synthesis and leading to fungal cell death. The specificity of Parnafungins for the fungal PAP over its mammalian counterpart contributes to its selective antifungal activity.
Fungal mRNA 3'-End Processing Pathway
The process of mRNA 3'-end formation in fungi is a multi-step process involving a complex of proteins.
Caption: Fungal mRNA 3'-end processing and inhibition by Parnafungin.
Experimental Workflow for Parnafungin Discovery and Characterization
The discovery and characterization of Parnafungins followed a logical and systematic workflow.
Caption: Workflow for the discovery and characterization of Parnafungins.
Conclusion
The Parnafungins represent a promising new class of antifungal agents with a novel mechanism of action. Their discovery highlights the power of chemical-genetic screening approaches in identifying new drug leads. The detailed understanding of their origin, structure, and biological activity provides a solid foundation for further research and development. The unique mode of action, targeting the essential process of mRNA polyadenylation, offers the potential for new therapeutic strategies to combat the growing threat of fungal infections. This technical guide serves as a comprehensive resource to facilitate these future endeavors.
References
- 1. Genome-wide fitness test and mechanism-of-action studies of inhibitory compounds in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal Virulence and Development Is Regulated by Alternative Pre-mRNA 3′End Processing in Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
- 3. Discovery of the parnafungins, antifungal metabolites that inhibit mRNA polyadenylation, from the Fusarium larvarum complex and other Hypocrealean fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Novel Furan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, has long been a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a privileged structure in the design of novel therapeutic agents.[1] In recent years, a surge in the development of novel furan derivatives has unveiled a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the current landscape of bioactive furan derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Anticancer Activity of Novel Furan Derivatives
A significant area of research has focused on the development of furan-containing compounds as anticancer agents.[4][5] These novel derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.[2][4][6][7][8] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[5]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of several recently developed furan derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based compounds 4 and 7 | MCF-7 (Breast) | 4.06 and 2.96 | [4] |
| Furan derivative (Figure 1F) | NCI-H460 (Lung) | 0.0029 | [4] |
| Furan-pyridinone derivative 4c | KYSE70 (Esophageal) | 0.655 µg/mL | [6] |
| Furan-pyridinone derivative 4c | KYSE150 (Esophageal) | - | [6] |
| Carbohydrazide derivatives with furan | A549 (Lung) | Various | [7] |
| Amine derivative of furan | HeLa (Cervical) | 62.37 µg/mL | [2] |
| Fangchinoline derivative 2h | A549 (Lung) | 0.26 | [8] |
| Fangchinoline derivative 3i | A549 (Lung) | 0.61 | [8] |
| Furo[2,3-d]pyrimidine derivative 10b | Breast Cancer HS 578T | GI50 = 1.51, TGI = 4.96 | [9] |
Key Signaling Pathways in Anticancer Activity
Two of the most frequently implicated signaling pathways in the anticancer action of furan derivatives are the PI3K/Akt and Wnt/β-catenin pathways. Aberrant activation of these pathways is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth and survival.[9][10] Some furan derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell proliferation and induction of apoptosis.[9][11]
References
- 1. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Hypothesized Mechanism of Action for Parvifuran: An In-Depth Technical Guide
Disclaimer: The following technical guide is a hypothetical construct. As of the latest literature review, no compound named "Parvifuran" is documented in publicly accessible scientific databases. The mechanism of action, experimental data, and associated protocols described herein are based on a plausible hypothesis derived from the known activities of structurally related benzofuran compounds. This document is intended to serve as a template and an illustrative example for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel synthetic benzofuran derivative, is hypothesized to exert its therapeutic effects through the targeted inhibition of the TGF-β/ALK5 signaling pathway. This pathway is a critical mediator in the pathogenesis of fibrosis and certain cancers. The proposed mechanism centers on this compound's ability to act as a competitive inhibitor of the ALK5 kinase, thereby preventing the phosphorylation of downstream SMAD proteins and attenuating the pro-fibrotic and pro-proliferative gene expression programs. This guide provides a detailed overview of this hypothesized mechanism, supported by illustrative experimental protocols and data.
Hypothesized Mechanism of Action: Inhibition of the TGF-β/ALK5 Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a hallmark of various fibrotic diseases and cancers.[1] The core of this signaling cascade involves the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3.[1] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]
This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket of ALK5, this compound would prevent the transfer of phosphate to SMAD2 and SMAD3, effectively blocking the downstream signaling cascade.
Caption: Hypothesized TGF-β/ALK5 signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables represent hypothetical data from in vitro and cell-based assays designed to characterize the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| ALK5 | 15.2 ± 2.1 | LanthaScreen™ Eu Kinase Binding Assay |
| p38α | > 10,000 | Z'-LYTE™ Kinase Assay |
| VEGFR2 | 8,500 ± 450 | Z'-LYTE™ Kinase Assay |
| PDGFRβ | > 10,000 | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Potency of this compound in A549 Cells
| Cellular Endpoint | EC₅₀ (nM) | Assay Description |
| p-SMAD2 Inhibition | 45.8 ± 5.3 | In-Cell Western |
| PAI-1 Expression | 78.1 ± 9.2 | qRT-PCR |
| Collagen I Expression | 95.3 ± 11.5 | qRT-PCR |
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of this compound for the ALK5 kinase.
-
Reagents:
-
ALK5 kinase (human, recombinant)
-
Eu-anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (serial dilutions)
-
Assay buffer (HEPES, MgCl₂, EGTA, Brij-35)
-
-
Procedure:
-
Prepare a 2X solution of ALK5 kinase and Eu-anti-GST antibody in assay buffer.
-
Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer.
-
In a 384-well plate, add 5 µL of each of the following:
-
This compound serial dilution (or DMSO vehicle control)
-
2X ALK5/antibody solution
-
2X tracer solution
-
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.
-
Calculate the emission ratio and plot against this compound concentration to determine the IC₅₀ value.
-
This protocol quantifies the level of phosphorylated SMAD2 in cells following treatment with this compound.
-
Cell Culture:
-
Plate A549 human lung carcinoma cells in a 96-well plate and grow to 80-90% confluency.
-
-
Treatment:
-
Starve cells in serum-free media for 4 hours.
-
Pre-treat cells with a serial dilution of this compound (or DMSO) for 1 hour.
-
Stimulate cells with 5 ng/mL of TGF-β1 for 30 minutes.
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Incubate with primary antibodies against p-SMAD2 (Ser465/467) and a normalization protein (e.g., GAPDH).
-
Wash and incubate with species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW and IRDye® 680RD).
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the integrated intensity of the p-SMAD2 signal and normalize to the GAPDH signal.
-
Plot the normalized p-SMAD2 signal against this compound concentration to calculate the EC₅₀.
-
Caption: Workflow for in vitro and cell-based assays.
Conclusion
The hypothesized mechanism of action for this compound as a selective ALK5 inhibitor presents a compelling rationale for its potential therapeutic application in fibrotic diseases and oncology. The illustrative data and protocols provided in this guide offer a framework for the preclinical evaluation of such a compound. Further studies, including comprehensive selectivity profiling, in vivo efficacy models, and pharmacokinetic/pharmacodynamic assessments, would be required to validate this hypothesis and advance this compound towards clinical development.
References
Spectroscopic Data of Furan-Containing Natural Products: A Technical Guide
Introduction
Furan, a five-membered aromatic heterocycle containing one oxygen atom, serves as a fundamental structural motif in a vast array of natural products.[1] These compounds, isolated from various sources including fungi, plants, and marine organisms, exhibit a wide spectrum of biological activities, making them of significant interest to researchers, scientists, and drug development professionals.[2] Natural products containing the furan moiety have shown promise as antifungal and anticancer agents, driving the need for robust methods of identification and characterization.[2]
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation of furan-containing compounds. It details the principles and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The document includes structured data tables for easy comparison, detailed experimental methodologies, and workflow diagrams to facilitate a deeper understanding of the analytical processes involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For furan-containing natural products, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are routinely employed to determine the precise arrangement of atoms and the substitution pattern on the furan ring.[3]
¹H NMR Spectroscopy
In ¹H NMR spectra, the protons directly attached to the furan ring exhibit characteristic chemical shifts. Protons at the α-positions (C2 and C5) are adjacent to the oxygen atom and are typically more deshielded, appearing at a lower field (higher ppm) than the protons at the β-positions (C3 and C4).
| Proton Type | Typical Chemical Shift (δ) in CDCl₃ |
| α-H (H2, H5) | 7.3 - 7.7 ppm |
| β-H (H3, H4) | 6.3 - 6.5 ppm |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Values can vary based on the solvent and the nature of substituents on the furan ring.
¹³C NMR Spectroscopy
Similar to the proton signals, the carbon signals of the furan ring have distinct chemical shift ranges. The α-carbons (C2 and C5) resonate at a lower field compared to the β-carbons (C3 and C4) due to the electronegativity of the adjacent oxygen atom.[4]
| Carbon Type | Typical Chemical Shift (δ) in CDCl₃ |
| α-C (C2, C5) | 140 - 155 ppm |
| β-C (C3, C4) | 105 - 115 ppm |
Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5] These ranges can be influenced by substitution.
Experimental Protocol: NMR Spectroscopy
A detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:[3][5]
-
Sample Preparation : Weigh approximately 5-10 mg of the purified furan-containing natural product.[1][5] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v TMS as an internal standard.[1][5] The choice of solvent is critical to ensure the sample is fully dissolved and its signals do not overlap with those of the analyte.[1]
-
Instrumentation : Utilize a 400-600 MHz NMR Spectrometer for data acquisition.[3]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
2D NMR Experiments : Perform experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for unambiguous structural assignment.[3]
-
Data Processing : Apply a Fourier transform to the acquired data, followed by phase correction and baseline correction. Calibrate the spectra using the TMS or residual solvent peak.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[3] For novel natural products, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for determining the elemental formula of the molecular ion.[1]
Data Presentation
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. For furan, the molecular ion peak is observed at m/z 68. Substituted furans will show corresponding molecular ion peaks. For instance, furfural, a common furan derivative, has a molecular ion peak at m/z 96.[1] High-resolution data allows for the precise determination of the elemental composition from the exact mass.[3]
| Compound | Formula | Molecular Weight (Da) | Observed m/z ([M]⁺) |
| Furan | C₄H₄O | 68.07 | 68 |
| Furfural | C₅H₄O₂ | 96.08 | 96 |
| 2-Methylfuran | C₅H₆O | 82.10 | 82 |
Experimental Protocol: HR-ESI-MS
-
Sample Preparation : Prepare a dilute solution of the purified compound (typically 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
-
Instrumentation : Use a high-resolution mass spectrometer, for example, an Orbitrap or Time-of-Flight (TOF) instrument.[3]
-
Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Select either positive or negative ionization mode depending on the compound's ability to be protonated, deprotonated, or form adducts.[3]
-
Mass Analysis : Scan a wide mass range (e.g., m/z 100-1000) to identify the molecular ion peak [M+H]⁺, [M-H]⁻, or other adducts (e.g., [M+Na]⁺).[3]
-
Data Analysis : Process the high-resolution data to determine the exact mass of the molecular ion. Use this exact mass to calculate the most probable elemental composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a furan-containing compound will show characteristic absorption bands for the C-H, C=C, and C-O-C bonds of the furan ring.[1]
Data Presentation
The furan ring gives rise to several characteristic peaks in the IR spectrum. These bands can help confirm the presence of the furan moiety within a natural product structure.
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3170 | Medium |
| Ring C=C Stretch | 1500 - 1600 | Medium-Strong |
| Ring C-O-C Stretch | 1000 - 1200 | Strong |
| C-H Out-of-Plane Bend | 700 - 900 | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[1]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[1]
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Acquire Spectrum : Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]
-
Data Analysis : After automatic background subtraction, analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[1] The furan ring contains a conjugated diene system, which results in characteristic π→π* transitions upon absorption of UV radiation.[1] The position of the maximum absorption (λmax) is sensitive to substituents on the ring; increased conjugation typically causes a bathochromic (red) shift to longer wavelengths.[1]
Data Presentation
Unsubstituted furan exhibits a primary absorption band in the low UV region. The presence of chromophoric substituents can significantly alter the spectrum.
| Compound | Solvent | λmax (nm) |
| Furan | Gas Phase | ~205 |
| Furfural | Hexane | 267 |
| 5-Hydroxymethylfurfural (5-HMF) | Water | 284 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration must be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Cuvette Preparation : Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Ensure the cuvettes are clean and free of bubbles.
-
Baseline Correction : Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Acquire Spectrum : Replace the blank in the sample holder with the sample cuvette and acquire the absorption spectrum.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
References
- 1. benchchem.com [benchchem.com]
- 2. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Parvifuran Bioactivity: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parvifuran, a chemical compound identified in the PubChem database with CID 5314863 and molecular formula C16H14O3, presents a novel scaffold for potential therapeutic investigation.[1] However, a comprehensive review of current scientific literature reveals a significant gap in the understanding of its biological activity. To date, there is a notable absence of published experimental data detailing its mechanism of action, specific cellular targets, or defined signaling pathways.
This technical guide addresses this knowledge gap by proposing a structured in silico workflow to predict the bioactivity of this compound. The methodologies outlined herein provide a robust framework for generating initial hypotheses regarding its therapeutic potential, guiding future experimental validation, and accelerating its potential trajectory in the drug discovery pipeline. This document serves as a blueprint for researchers seeking to explore the pharmacological landscape of under-investigated compounds like this compound.
Introduction to In Silico Bioactivity Prediction
In silico drug discovery employs computational methods to simulate and predict the interactions between chemical compounds and biological targets. This approach offers a time- and cost-effective strategy to prioritize compounds for further experimental testing. The workflow for a novel compound like this compound would typically involve target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations.
Proposed In Silico Workflow for this compound
The following diagram outlines a comprehensive workflow for the computational prediction of this compound's bioactivity.
Methodologies for Key In Silico Experiments
Target Identification and Prioritization
Objective: To identify potential protein targets of this compound.
Protocol:
-
Ligand-Based Virtual Screening:
-
Utilize the 3D structure of this compound to search for known compounds with similar structures and documented biological activities in databases such as ChEMBL and PubChem.
-
Employ similarity metrics like Tanimoto coefficient to quantify structural similarity.
-
-
Reverse Docking:
-
Dock the prepared 3D structure of this compound against a library of known protein binding sites from the Protein Data Bank (PDB).
-
Rank the potential targets based on the predicted binding affinities (docking scores).
-
-
Target Prioritization:
-
Cross-reference the potential targets from both methods.
-
Prioritize targets that are known to be involved in disease pathways of interest (e.g., oncology, inflammation).
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to its prioritized targets.
Protocol:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using binding site prediction algorithms.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina or Glide.
-
Perform multiple docking runs to ensure conformational sampling.
-
Analyze the resulting docking poses and binding energies.
-
ADMET Prediction
Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.
Protocol:
-
Utilize web-based platforms or standalone software (e.g., SwissADME, admetSAR) to predict properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.
-
Hypothetical Data Presentation
While experimental data for this compound is not available, the following tables illustrate how predicted data would be structured for clear comparison.
Table 1: Predicted Binding Affinities of this compound for Prioritized Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Target A | XXXX | -9.5 | Tyr123, Phe234, Arg345 |
| Target B | YYYY | -8.7 | Val56, Leu78, Asp90 |
| Target C | ZZZZ | -7.2 | Ser111, His222, Trp333 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | No | Unlikely to have central nervous system effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-toxic | Low probability of being mutagenic |
| Hepatotoxicity | Low | Low risk of liver damage predicted |
Hypothetical Signaling Pathway Analysis
Based on the identification of a hypothetical top-ranking target, a putative signaling pathway can be constructed. For instance, if Target A is a key kinase in the MAPK/ERK pathway, the following diagram illustrates the predicted mechanism of action.
References
A Comprehensive Technical Guide to the Therapeutic Potential of Benzofuran
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth review of the therapeutic potential of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes important signaling pathways and workflows to facilitate further research and drug development in this promising area.
Anticancer Potential of Benzofuran Derivatives
Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities against various human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-acyl-5-hydroxybenzofuran | MCF-7 (Breast) | MTT | 43.08 | |
| Benzofuran derivative 12 | SiHa (Cervical) | MTT | 1.10 | |
| Benzofuran derivative 12 | HeLa (Cervical) | MTT | 1.06 | [1] |
| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [1] |
| 3-Amidobenzofuran 28g | HCT-116 (Colon) | MTT | 5.20 | [1] |
| 3-Amidobenzofuran 28g | HT-29 (Colon) | MTT | 9.13 | [1] |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | MTT | 0.87 | [1] |
| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | MTT | 0.73 | [1] |
| Benzofuran-2-carboxamide 50g | A549 (Lung) | MTT | 0.57 | [1] |
| Benzofuran derivative 32a | HePG2 (Liver) | MTT | 8.49 - 16.72 | [1] |
| Benzofuran derivative 32a | HeLa (Cervical) | MTT | 6.55 - 13.14 | [1] |
| Benzofuran derivative 32a | MCF-7 (Breast) | MTT | 4.0 - 8.99 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Benzofuran derivative (test compound)
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Benzofuran-Induced Apoptosis
Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Benzofuran-induced apoptosis signaling pathways.
Antimicrobial Potential of Benzofuran Derivatives
Benzofuran and its derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[3][4]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Benzofuran ketoxime 38 | Staphylococcus aureus | Broth Dilution | 0.039 | [3] |
| Benzofuran ketoxime derivatives | Candida albicans | Broth Dilution | 0.625-2.5 | [3] |
| 6-hydroxyl-benzofuran (15, 16) | S. aureus, MRSA, B. subtilis, P. aeruginosa | Broth Dilution | 0.78-3.12 | [3] |
| Benzofuran carbohydrazide 39 | Escherichia coli | Agar Diffusion | - (IZ=27mm) | [4] |
| Benzofuran carbohydrazide 39 | Staphylococcus aureus | Agar Diffusion | - (IZ=26mm) | [4] |
| Benzofuran carboxylic acid 40 | Pseudomonas aeruginosa | Agar Diffusion | - (IZ=21mm) | [4] |
| Benzofuran-based piperidinyl arylamidrazone 81 | Aspergillus fumigatus | Broth Dilution | 25 | [4] |
| Benzofuran-based piperidinyl arylamidrazone 81 | Candida albicans | Broth Dilution | 75 | [4] |
| Benzofuranyl pyrazole 58, 59 | Candida albicans | Broth Dilution | > Fluconazole | [4] |
IZ = Inhibition Zone in mm
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Benzofuran derivative (test compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent (e.g., DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution (at a known concentration) into the wells. Also, add a positive control (standard antibiotic) and a negative control (solvent) to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Experimental Workflow: Synthesis of 2-Arylbenzofurans
A common synthetic route to 2-arylbenzofurans involves a selective cross-McMurry coupling followed by oxidative cyclization.
Caption: Synthesis of 2-Arylbenzofurans workflow.
Anti-inflammatory Potential of Benzofuran Derivatives
Benzofuran derivatives have shown promising anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[5][6]
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory activity of various benzofuran derivatives on the production of nitric oxide (NO), a key inflammatory mediator.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 | Griess Assay | 52.23 | [5] |
| Aza-benzofuran 1 | RAW 264.7 | Griess Assay | 17.3 | [6] |
| Aza-benzofuran 4 | RAW 264.7 | Griess Assay | 16.5 | [6] |
| Fluorinated benzofuran 1 | HCT116 | - | 19.5 | [7] |
| Fluorinated benzofuran 2 | HCT116 | - | 24.8 | [7] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Benzofuran derivative (test compound)
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate. Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway: Benzofuran Inhibition of NF-κB and MAPK Pathways
Benzofuran derivatives can suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes.[5]
Caption: Benzofuran inhibition of NF-κB and MAPK pathways.
Neuroprotective Potential of Benzofuran Derivatives
Benzofuran scaffolds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. They have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[8]
Experimental Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T)
The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.
Materials:
-
Benzofuran derivative (test compound)
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Phosphate buffer
-
96-well black plates with a clear bottom
-
Fluorometer
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ peptide and pre-incubate it to form oligomers or fibrils, depending on the assay's objective.
-
Reaction Mixture: In a 96-well plate, mix the Aβ peptide with different concentrations of the benzofuran derivative in a suitable buffer.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 24-48 hours) to allow for aggregation.
-
ThT Addition: Add ThT solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.
-
Data Analysis: A decrease in fluorescence intensity in the presence of the benzofuran derivative indicates inhibition of Aβ aggregation.
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of novel benzofuran-based therapeutics from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to fully elucidate the therapeutic capabilities of this important chemical scaffold.
References
- 1. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Sources of Furan Compounds: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the traditional uses, phytochemical analysis, and pharmacological mechanisms of furan-containing compounds from prominent medicinal plants.
This technical guide provides a comprehensive overview of the ethnobotanical sources of furan compounds, with a particular focus on furanocoumarins, for researchers, scientists, and professionals in drug development. The guide delves into the traditional medicinal applications of key plant species, presents quantitative data on their bioactive constituents, outlines detailed experimental protocols for their extraction and analysis, and elucidates the signaling pathways through which these compounds exert their therapeutic effects.
Prominent Ethnobotanical Sources and Traditional Applications
Several plant families are renowned for their rich content of furan compounds, particularly furanocoumarins. The Apiaceae, Rutaceae, and Fabaceae families, among others, have a long history of use in traditional medicine across various cultures. This guide focuses on three exemplary species: Psoralea corylifolia, Angelica archangelica, and Ruta graveolens.
Psoralea corylifolia (Babchi): A significant herb in traditional Indian (Ayurveda) and Chinese medicine, the seeds of Psoralea corylifolia are traditionally used to treat a variety of skin ailments including vitiligo, psoriasis, and leprosy.[1][2][3] Its therapeutic effects are largely attributed to the presence of psoralen and isopsoralen (angelicin).[1]
Angelica archangelica (Garden Angelica): Native to temperate and subarctic regions of the Northern Hemisphere, this plant has been a staple in European folk medicine for centuries.[4] Traditionally, its roots and seeds have been used to address digestive issues, respiratory ailments, and as a purported protective agent against infections.[5] The plant is a known source of various furanocoumarins, including angelicin.[6][7]
Ruta graveolens (Common Rue): This Mediterranean native has a rich history in European and Asian traditional medicine.[8][9] It has been employed for a wide range of purposes, including as an antispasmodic, for menstrual problems, and to treat skin conditions.[8][9] The essential oil of Ruta graveolens is known to contain furanocoumarins such as psoralen and bergapten.
Quantitative Analysis of Furan Compounds
The concentration of bioactive furanocoumarins can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following tables summarize quantitative data from various studies.
Table 1: Furanocoumarin Content in Psoralea corylifolia Seeds
| Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Psoralen | 7.8 | HPLC | [10] |
| Angelicin (Isopsoralen) | 2.3 | HPLC | [10] |
| Bakuchiol | 36.2 - 71.0 | HPLC | [3] |
| Psoralen | 2.5 - 13.0 | HPLC | [3] |
| Angelicin (Isopsoralen) | 2.2 - 9.2 | HPLC | [3] |
Table 2: Furanocoumarin Content in Angelica archangelica
| Plant Part | Compound | Concentration | Analytical Method | Reference |
| Fruits | Imperatorin | Variable | HPLC | [11] |
| Fruits | Bergapten | Variable | HPLC | [11] |
| Fruits | Xanthotoxin | Variable | HPLC | [11] |
| Roots | Various Furanocoumarins | Not specified | HPLC | [7] |
Table 3: Furanocoumarin Content in Ruta graveolens
| Plant Part | Compound | Concentration | Analytical Method | Reference |
| Aerial Parts | Psoralen | Present | HPLC/PDA | |
| Aerial Parts | Xanthotoxin | Present | HPLC/PDA | |
| Aerial Parts | Bergapten | Present | HPLC/PDA | |
| Essential Oil | 2-Undecanone | 76.19% | GC-MS | |
| Essential Oil | 2-Nonanone | 7.83% | GC-MS |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of furan compounds from the aforementioned ethnobotanical sources.
Extraction of Furanocoumarins
3.1.1. Microwave-Assisted Extraction (MAE) of Psoralen and Isopsoralen from Psoralea corylifolia
This method offers a rapid and efficient extraction of psoralen and isopsoralen.
-
Sample Preparation: Pulverize dried seeds of Psoralea corylifolia to a fine powder.
-
Extraction Solvent: Methanol.
-
Procedure:
-
Mix the powdered plant material with methanol at a solvent-to-material ratio of 400 mL/g.[12]
-
Subject the mixture to microwave irradiation for 3 minutes.[12]
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
The resulting extract can be concentrated under reduced pressure for further analysis.
-
3.1.2. Soxhlet Extraction of Furanocoumarins from Angelica archangelica Fruits
A classic and exhaustive extraction method.
-
Sample Preparation: Grind dried fruits of Angelica archangelica.
-
Extraction Solvent: Petroleum ether (40-60°C) or methanol.
-
Procedure:
-
Place the ground plant material in a thimble within a Soxhlet apparatus.
-
Extract with the chosen solvent for several hours until the extraction is complete.
-
The resulting extract is then concentrated for further purification and analysis.[13]
-
3.1.3. Steam Distillation for Essential Oil from Ruta graveolens
This method is suitable for extracting volatile furanocoumarins present in the essential oil.
-
Sample Preparation: Fresh aerial parts (leaves, stems) of Ruta graveolens.
-
Procedure:
-
Subject the fresh plant material to steam distillation.
-
Collect the essential oil that is carried over with the steam.
-
The collected essential oil can then be analyzed for its furanocoumarin content.
-
Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of furanocoumarins.
-
Column: A reversed-phase C18 column is commonly used.[10]
-
Mobile Phase: A gradient of acetonitrile and water is often employed for effective separation.[3][10]
-
Detection: A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths, which is useful for identifying different furanocoumarins based on their UV spectra.
-
Fraction Collection: Fractions corresponding to the peaks of interest can be collected for further characterization.
Quantification
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare standard solutions of known concentrations of the furanocoumarins of interest (e.g., psoralen, angelicin).
-
Calibration Curve: Inject a series of standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the plant extract and determine the peak areas of the target compounds.
-
Quantification: Calculate the concentration of each furanocoumarin in the sample by comparing its peak area to the calibration curve.[1][3][10]
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is particularly useful for the analysis of volatile furanocoumarins in essential oils.
-
Column: A capillary column such as a DB-5MS is suitable.
-
Carrier Gas: Helium is typically used.
-
Injection: The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity.
-
Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.
Signaling Pathways and Mechanisms of Action
Furan compounds, particularly furanocoumarins, exert their biological effects through various molecular mechanisms. Understanding these pathways is crucial for targeted drug development.
Anti-inflammatory Signaling Pathways
Furanocoumarins have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Some furanocoumarins can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[14][15]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also involved in inflammation. Furanocoumarins can modulate the phosphorylation of MAPK proteins, leading to a downstream reduction in the inflammatory response.[14][15]
Mechanism of Psoralens in Skin Diseases
Psoralens, when combined with UVA radiation (PUVA therapy), are effective in treating skin disorders like psoriasis and vitiligo. Their mechanism involves both DNA interaction and cell signaling modulation.
-
DNA Intercalation and Cross-linking: Psoralens intercalate into the DNA of skin cells. Upon exposure to UVA light, they form covalent bonds with pyrimidine bases, leading to DNA cross-linking. This process inhibits DNA replication and cell proliferation, which is beneficial in hyperproliferative conditions like psoriasis.
-
Epidermal Growth Factor (EGF) Receptor Modulation: Photoactivated psoralens can also interact with cell membrane receptors. They have been shown to inhibit the binding of EGF to its receptor, thereby interfering with growth factor signaling and contributing to the regulation of skin cell growth.
Experimental Workflow
The following diagram outlines a general workflow for the exploration of ethnobotanical sources of furan compounds, from plant selection to bioactivity assessment.
Conclusion
The ethnobotanical sources discussed in this guide represent a rich reservoir of furan compounds with significant therapeutic potential. The detailed quantitative data and experimental protocols provided herein offer a solid foundation for researchers to explore these natural products for the development of novel pharmaceuticals. Furthermore, the elucidation of the underlying signaling pathways provides valuable insights for targeted drug design and mechanism-of-action studies. Continued investigation into these and other ethnobotanical sources is crucial for unlocking the full potential of furan compounds in modern medicine.
References
- 1. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ffhdj.com [ffhdj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-facilitated extraction of furanocoumarins onto paper substrates: an imaging technique to analyse spatial distribution and abundance in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Parvifuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parvifuran (5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran) is a naturally occurring benzofuran derivative isolated from the heartwood of Dalbergia parviflora.[1] Benzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established methodologies for the synthesis of polysubstituted benzofurans. The presented protocol is a proposed synthetic route, as a specific total synthesis of this compound has not been prominently reported in the scientific literature. The chosen strategy involves a tandem oxidative coupling and cyclization reaction, which is an efficient method for constructing 5-hydroxybenzofuran scaffolds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent approach, starting from commercially available precursors. The key strategic step is the formation of the benzofuran core by reacting a hydroquinone derivative with a β-dicarbonyl compound, followed by intramolecular cyclization.
Overall Reaction:
-
Starting Materials: 2-Methoxyhydroquinone and 1-phenyl-1,3-butanedione (benzoylacetone).
-
Key Transformation: Phenyliodine diacetate (PIDA)-mediated oxidative coupling and subsequent acid-catalyzed cyclization.
-
Product: this compound (5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran).
Experimental Protocols
Materials and Reagents:
-
2-Methoxyhydroquinone
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Phenyliodine diacetate (PIDA)
-
Zinc Iodide (ZnI₂)
-
Chlorobenzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol:
Step 1: PIDA-Mediated Oxidative Coupling and Cyclization
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyhydroquinone (1.0 mmol, 140.1 mg).
-
Add anhydrous chlorobenzene (20 mL) to the flask and stir until the starting material is dissolved.
-
To this solution, add 1-phenyl-1,3-butanedione (1.2 mmol, 194.2 mg).
-
In a separate vial, dissolve phenyliodine diacetate (PIDA) (1.1 mmol, 354.1 mg) in anhydrous chlorobenzene (10 mL).
-
Add the PIDA solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
After the addition is complete, add zinc iodide (ZnI₂) (0.2 mmol, 63.8 mg) to the reaction mixture.
-
Heat the reaction mixture to 95 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 95:5 hexanes/ethyl acetate and gradually increasing the polarity to 80:20 hexanes/ethyl acetate.
-
Collect the fractions containing the desired product (visualized by TLC with a UV lamp).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) | Density (g/mL) |
| 2-Methoxyhydroquinone | 140.12 | 1.0 | 140.1 | - | - |
| 1-Phenyl-1,3-butanedione | 162.19 | 1.2 | 194.2 | - | - |
| Phenyliodine diacetate (PIDA) | 322.09 | 1.1 | 354.1 | - | - |
| Zinc Iodide (ZnI₂) | 319.22 | 0.2 | 63.8 | - | - |
| Chlorobenzene | 112.56 | - | - | 30 | 1.11 |
Table 2: Representative Reaction Parameters and Yields
| Parameter | Value | Reference/Note |
| Reaction Temperature | 95 °C | Optimized for similar reactions |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Expected Yield | 60-75% | Based on analogous syntheses of 5-hydroxybenzofurans |
| Product Appearance | Off-white to pale yellow solid | - |
| Molecular Formula | C₁₆H₁₄O₃ | - |
| Molecular Weight | 254.28 g/mol | - |
Mandatory Visualization
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow diagram illustrating the synthesis of this compound.
Diagram 2: Proposed Signaling Pathway (Hypothetical)
Note: As the specific signaling pathways modulated by this compound are not extensively documented, a hypothetical pathway related to the known activities of similar benzofuran compounds (e.g., anti-inflammatory, antioxidant) is presented for illustrative purposes.
Caption: Hypothetical signaling pathway of this compound's biological activity.
References
High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzofurans, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections outline various modern synthetic strategies, complete with quantitative data, detailed methodologies, and visual representations of the workflows.
Application Note 1: Palladium-Catalyzed Intramolecular C-H Activation/Oxidation
This method offers an efficient route to 2-substituted benzofurans through a palladium-catalyzed C-H activation and oxidation tandem reaction. The protocol is notable for its good functional group tolerance and has been successfully applied to the synthesis of natural products like decursivine.[1][2]
General Workflow
Caption: Palladium-catalyzed synthesis of benzofurans workflow.
Quantitative Data Summary
| Entry | 2-Hydroxystyrene Derivative | Iodobenzene Derivative | Yield (%) |
| 1 | 2-vinylphenol | Iodobenzene | 85 |
| 2 | 2-vinylphenol | 1-iodo-4-methoxybenzene | 82 |
| 3 | 2-vinylphenol | 1-iodo-4-nitrobenzene | 75 |
| 4 | 4-methoxy-2-vinylphenol | Iodobenzene | 88 |
| 5 | 4-bromo-2-vinylphenol | 1-iodo-4-methylbenzene | 78 |
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Benzoquinone (BQ)
-
Dimethylformamide (DMF)
-
Substituted 2-hydroxystyrene
-
Substituted iodobenzene
Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the substituted 2-hydroxystyrene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in anhydrous DMF (0.2 M).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.
Application Note 2: Two-Step Synthesis via Selective Cross-McMurry Coupling
This facile two-step strategy provides a convenient and effective approach to a variety of 2-arylbenzofurans.[3][4][5] The key steps involve a selective cross-McMurry coupling followed by an oxidative cyclization.[3][4][5] This method is advantageous due to the ready availability of starting materials and simple procedures.[3][5]
Logical Relationship Diagram
Caption: Two-step synthesis of 2-arylbenzofurans.
Quantitative Data Summary
| Entry | Salicylaldehyde Derivative | Aromatic Aldehyde | McMurry Coupling Yield (%) | Oxidative Cyclization Yield (%) | Overall Yield (%) |
| 1 | Salicylaldehyde | Benzaldehyde | 75 | 88 | 66 |
| 2 | Salicylaldehyde | 4-Methoxybenzaldehyde | 72 | 90 | 65 |
| 3 | 5-Bromosalicylaldehyde | Benzaldehyde | 78 | 85 | 66 |
| 4 | Salicylaldehyde | 2-Naphthaldehyde | 68 | 82 | 56 |
| 5 | 3-Methoxysalicylaldehyde | 4-Chlorobenzaldehyde | 70 | 87 | 61 |
Experimental Protocol
Step 1: Selective Cross-McMurry Coupling
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Substituted salicylaldehyde
-
Aromatic aldehyde
Procedure:
-
In a three-necked flask under an argon atmosphere, add anhydrous THF and cool to -10 °C.
-
Slowly add TiCl₄, followed by the portion-wise addition of Zn dust.
-
Warm the mixture to room temperature and then reflux for 2 hours.
-
Cool the resulting black slurry to room temperature and add a solution of the substituted salicylaldehyde (1.0 equiv.) and the aromatic aldehyde (1.5 equiv.) in anhydrous THF, followed by pyridine (2.0 equiv.).
-
Reflux the mixture for 6-12 hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K₂CO₃.
-
Filter the mixture through Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the o-vinylphenol intermediate.
Step 2: Oxidative Cyclization
Materials:
-
o-Vinylphenol intermediate
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the o-vinylphenol (1.0 equiv.) in DCM, add K₂CO₃ (2.0 equiv.) and I₂ (1.2 equiv.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 2-arylbenzofuran.
Application Note 3: One-Pot Ultrasound-Assisted Synthesis of 2-(Het)aryl Substituted Benzofurans
This efficient one-pot method utilizes ultrasound irradiation to facilitate a sequence of reactions, including C-C coupling and C-O bond formation, to afford 2-(het)aryl substituted benzofurans in good yields.[6] This approach is advantageous for its operational simplicity and reduced reaction times.
Experimental Workflow Diagram
Caption: One-pot ultrasound-assisted benzofuran synthesis.
Quantitative Data Summary
| Entry | Iodoarene | 2-Iodophenol Derivative | Yield (%) |
| 1 | Iodobenzene | 2-Iodophenol | 85 |
| 2 | 1-Iodo-4-methylbenzene | 2-Iodophenol | 88 |
| 3 | 1-Iodo-4-methoxybenzene | 2-Iodophenol | 82 |
| 4 | 2-Iodothiophene | 2-Iodophenol | 75 |
| 5 | 3-Iodopyridine | 4-Bromo-2-iodophenol | 70 |
Experimental Protocol
Materials:
-
(Trimethylsilyl)acetylene
-
Substituted iodoarene
-
Substituted 2-iodophenol
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
Procedure:
-
In a reaction vessel, combine the iodoarene (1.0 equiv.), (trimethylsilyl)acetylene (1.2 equiv.), 10% Pd/C (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), and Et₃N (2.0 equiv.) in MeOH.
-
Irradiate the mixture in an ultrasonic bath at room temperature for 30-60 minutes.
-
To the same vessel, add an aqueous solution of K₂CO₃ (2.5 equiv.) and continue sonication for another 30 minutes.
-
Add the 2-iodophenol derivative (1.1 equiv.) and additional Et₃N (1.0 equiv.) to the reaction mixture.
-
Continue sonication for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(het)aryl substituted benzofuran.
References
- 1. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Parvifloron D in In Vitro Cancer Cell Line Assays
Introduction
Parvifloron D, an abietane diterpene isolated from Plectranthus species, has demonstrated significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing Parvifloron D in in vitro cancer cell line assays. Parvifloron D has been shown to induce cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway, making it a compound of interest for cancer research and therapeutic development.[1][2] It is worth noting that "Parvifuran" may be a less common synonym or a misspelling of Parvifloron D, as literature searches for the former consistently yield results for the latter.
Data Presentation
Table 1: Cytotoxicity of Parvifloron D (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of Parvifloron D in various human cancer cell lines. These values were determined after 48 to 72 hours of treatment using assays such as MTT or SRB.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glioblastoma | |||
| U87 | Glioblastoma | ~4 µM | [1] |
| A172 | Glioblastoma | ~4 µM | [1] |
| H4 | Glioblastoma | ~1 µM | [1] |
| U373 | Glioblastoma | ~14 µM | [1] |
| U118 | Glioblastoma | ~14 µM | [1] |
| Leukemia | |||
| HL-60 | Myeloid Leukemia | 0.4 ± 0.3 | [2] |
| HL-60/neo | Myeloid Leukemia | 0.7 ± 0.2 | [2] |
| HL-60/Bcl-xL | Myeloid Leukemia | 1.2 ± 0.5 | [2] |
| U-937 | Myeloid Leukemia | 1.04 ± 0.01 | [2] |
| U-937/Bcl-2 | Myeloid Leukemia | 0.46 ± 0.2 | [2] |
| MOLT-3 | Lymphoblastic Leukemia | 0.23 ± 0.08 | [2] |
| K-562 | Myeloid Leukemia | 0.75 ± 0.15 | [2] |
| K-562/ADR | Myeloid Leukemia | 0.35 ± 0.05 | [2] |
| Pancreatic Cancer | |||
| BxPC3 | Pancreatic Adenocarcinoma | 0.15 ± 0.05 | [3][4] |
| PANC-1 | Pancreatic Adenocarcinoma | 11.9 ± 0.7 | [4] |
| Ins1-E | Insulinoma | 21.6 ± 0.5 | [4] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 34.3 ± 4.1 | [4] |
| Colon Cancer | |||
| Caco-2 | Colorectal Adenocarcinoma | 32.1 ± 4.3 | [3][4] |
| Lung Cancer | |||
| NCI-H460 | Non-small Cell Lung Carcinoma | GI50: 5.64 µg/mL | [5] |
| NCI-H460/R | Doxorubicin-resistant NSCLC | GI50: 11.09 µg/mL | [5] |
| Melanoma | |||
| SK-MEL-1 | Melanoma | 2.5 ± 0.4 | [2] |
| Normal Cell Lines | |||
| HaCat | Keratinocyte | 35.1 ± 2.2 | [4] |
| MRC-5 | Normal Lung Fibroblast | Higher IC50 than cancer cells | [5] |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time.[6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of Parvifloron D on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Parvifloron D stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells/well in 100 µL of complete medium and incubate overnight.[5]
-
Drug Treatment: Prepare serial dilutions of Parvifloron D in complete medium. Replace the medium in the wells with 100 µL of the Parvifloron D dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2][5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cancer cells treated with Parvifloron D.
Materials:
-
Cancer cell lines
-
6-well plates
-
Parvifloron D
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 20 x 10^4 cells/well) in 6-well plates and allow them to attach overnight.[1] Treat the cells with various concentrations of Parvifloron D for 24-48 hours.[1]
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of Parvifloron D on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Parvifloron D
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Parvifloron D for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.[5]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[1]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Parvifloron D-based potential therapy for glioblastoma: Inducing apoptosis via the mitochondria dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Parvifloron D-Loaded Smart Nanoparticles to Target Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parvifloron D from Plectranthus strigosus: Cytotoxicity Screening of Plectranthus spp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Parvifuran Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for evaluating the antimicrobial efficacy of Parvifuran, a novel natural product. The enclosed methodologies detail the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility testing via the disk diffusion method. These assays are fundamental in the preliminary assessment of a compound's antimicrobial spectrum and potency. Data presentation guidelines and templates are provided to ensure consistent and comparable results. Additionally, a hypothetical signaling pathway for this compound's mechanism of action is illustrated to guide further mechanistic studies.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products, with their vast structural diversity, are a promising source of novel therapeutics.[1] this compound, a putative novel furan-containing compound, has been isolated and requires systematic evaluation of its antimicrobial properties. This application note outlines the standardized protocols to characterize the in vitro antimicrobial activity of this compound against a panel of clinically relevant bacteria.
Data Presentation
Quantitative data from the antimicrobial assays should be recorded and presented in a clear and structured format to facilitate analysis and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data | Data [Vancomycin] |
| Escherichia coli (ATCC 25922) | Gram-negative | Data | Data [Ciprofloxacin] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data | Data [Ciprofloxacin] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Data | Data [Vancomycin] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Data | Data [Vancomycin] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Data | Data | Data | Bactericidal/Bacteriostatic |
| Escherichia coli (ATCC 25922) | Data | Data | Data | Bactericidal/Bacteriostatic |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay).
| Bacterial Strain | This compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Data | Data | Vancomycin (30 µg) | Data | DMSO | 0 |
| Escherichia coli (ATCC 25922) | Data | Data | Ciprofloxacin (5 µg) | Data | DMSO | 0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[3][4][5]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates[6]
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard turbidity (approximately 1-2 x 10⁸ CFU/mL)[7]
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (solvent used to dissolve this compound)
-
Resazurin solution (optional, as a cell viability indicator)[8]
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used for this compound). Also, include a sterility control (broth only) and a growth control (broth with bacteria).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.[9]
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.[5]
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][10] This assay is performed as a follow-up to the MIC test.[11]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot from each well.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[2][10]
Disk Diffusion Assay
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[12][13]
Materials:
-
This compound solution of known concentration
-
MHA plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Vancomycin, Ciprofloxacin)
-
Negative control disks (impregnated with the solvent)
Protocol:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a bacterial lawn.[7]
-
Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[7]
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.[9]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14] A larger zone of inhibition generally indicates greater antimicrobial activity.[14]
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial activity testing of this compound.
Hypothetical Signaling Pathway of this compound's Antimicrobial Action
Natural compounds can exert their antimicrobial effects through various mechanisms, including the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication.[15][16] Flavonoids, a class of natural products, are known to disrupt bacterial cell membranes and inhibit biofilm formation.[1] The following diagram illustrates a hypothetical mechanism for this compound, targeting bacterial cell wall synthesis and protein synthesis.
Caption: Hypothetical mechanism of this compound's antimicrobial action.
References
- 1. mdpi.com [mdpi.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. apec.org [apec.org]
- 8. mdpi.com [mdpi.com]
- 9. asm.org [asm.org]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Setting the Stage: Essential Materials and Methods for Disc Diffusion Testing of Plant Extracts [plantextractwholesale.com]
- 15. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
- 16. Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Furan-Containing Compounds in Molecular Docking Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that are integral to numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, have made them a focal point in drug discovery and development. Molecular docking is a powerful computational technique that plays a crucial role in elucidating the mechanism of action of these compounds by predicting their binding orientation and affinity with specific protein targets. This document provides detailed application notes and protocols for conducting molecular docking studies on furan-containing compounds, using generalized examples based on published research on similar molecules.
Key Applications and Protein Targets
Molecular docking studies of furan-based derivatives have been instrumental in identifying and optimizing lead compounds for various therapeutic areas. Key applications and their associated protein targets are summarized below.
Anti-inflammatory Activity
Furan-containing compounds have been investigated for their potential to modulate inflammatory pathways. A primary target in this area is Tumor Necrosis Factor-alpha (TNF-α) , a key cytokine involved in systemic inflammation. Molecular docking studies help in understanding how these compounds interact with the hydrophilic and hydrophobic pockets of TNF-α, providing insights for designing more potent inhibitors.[1][2]
Anticancer Activity
In the realm of oncology, furan derivatives have been explored as inhibitors of various protein kinases and anti-apoptotic proteins. Docking studies have been successfully employed to predict the binding modes of these compounds with targets such as B-cell lymphoma 2 (Bcl-2) , an anti-apoptotic protein, and various kinases involved in cancer cell proliferation and survival.[3][4] These studies are crucial for structure-activity relationship (SAR) analysis and the rational design of novel anticancer agents.
Neuroprotective Effects
The potential neuroprotective properties of furan-containing compounds are an emerging area of research. Molecular docking has been utilized to investigate their interactions with targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Key targets include Glycogen Synthase Kinase-3 beta (GSK-3β) , a protein involved in tau hyperphosphorylation, and α-synuclein , a major constituent of Lewy bodies in Parkinson's disease.[5][6][7]
Quantitative Data Summary
The following table summarizes representative quantitative data from molecular docking and in vitro studies of various furan-based and other relevant compounds, showcasing their potential efficacy.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound |
| Furan-based derivatives | TNF-α | - | Comparable to Indomethacin | Indomethacin[1][2] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Bcl-2 | - | 1.7 - 5.7 | Doxorubicin[4] |
| 1,4-Dihydropyridine derivatives | GSK-3β | - | Low micromolar range | -[7] |
| Thiazoline-2-thione derivatives | Bovine Serum Albumin (BSA) | -5.274 | 21.9 µg/mL | Aspirin[8] |
Experimental Protocols
This section provides a generalized, detailed protocol for performing a molecular docking study of a furan-containing compound against a protein target.
Protocol: Molecular Docking of a Furan-Containing Compound
1. Preparation of the Protein Structure:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., TNF-α, PDB ID: 2AZ5).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format using software like AutoDockTools.
-
2. Preparation of the Ligand (Furan-Containing Compound):
-
Draw the Ligand: Sketch the 2D structure of the furan-containing compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the Ligand: Save the prepared ligand in PDBQT format.
3. Setting up the Docking Grid:
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the co-crystallized ligand in the PDB file or from literature.
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation. The size and center of the grid should be carefully chosen to ensure the ligand can freely rotate and translate within the binding pocket.
4. Performing the Molecular Docking:
-
Docking Software: Use a molecular docking program such as AutoDock Vina.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the size of the grid box.
-
Run Docking: Execute the docking simulation. The program will generate multiple binding poses (conformations) of the ligand within the protein's binding site and calculate the binding affinity (in kcal/mol) for each pose.
5. Analysis of Docking Results:
-
Binding Affinity: Analyze the binding affinities of the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Binding Interactions: Visualize the best-ranked pose in a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.
-
Comparison with Reference: If available, compare the binding mode and affinity with that of a known inhibitor or the native ligand.
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway: TNF-α in Inflammation
Caption: Inhibition of the TNF-α signaling pathway by a furan compound.
Logical Relationship: Drug Discovery Funnel
Caption: Role of molecular docking in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potential natural neuroprotective molecules for Parkinson's disease by using chemoinformatics and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives are a diverse class of heterocyclic organic compounds found in a wide array of natural sources, including plants, fungi, and marine organisms. These compounds exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This document provides detailed application notes and protocols for the successful isolation and characterization of furan derivatives from natural sources, with a focus on furanocoumarins and furanoditerpenoids.
Application Notes
The isolation of furan derivatives from natural matrices is a multi-step process that typically involves extraction, purification, and structural elucidation. The choice of methodology is critical and depends on the specific class of furan derivative, the source material, and the intended application.
Key Considerations for Isolation:
-
Source Material Preparation: Proper preparation of the source material is crucial for efficient extraction. Plant materials are often dried and ground to increase the surface area for solvent penetration. However, for some labile compounds, fresh material may be preferable.[1]
-
Choice of Extraction Method: The selection of an appropriate extraction technique is paramount for maximizing the yield of the target furan derivatives while minimizing the co-extraction of impurities. Common methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE).[2][3] ASE often provides the highest yields in a shorter time with less solvent consumption compared to traditional methods.[1][4]
-
Solvent Selection: The polarity of the solvent should be matched to the polarity of the target furan derivatives. A preliminary phytochemical screening can help in choosing the most suitable solvent. For furanocoumarins, solvents like methanol, ethanol, and hexane have been used effectively.[2][3]
-
Purification and Fractionation: Crude extracts are complex mixtures that require further purification to isolate individual compounds. Chromatographic techniques are indispensable for this purpose. Column chromatography, flash chromatography, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC) are routinely employed.[3]
-
Structural Elucidation: The final step involves the unambiguous identification of the isolated compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary tools for structural characterization.[5]
Quantitative Data Summary
The yield of furan derivatives can vary significantly depending on the natural source, the extraction method, and the specific compound. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Yield of Furanocoumarins from Heracleum sosnowskyi Leaves using Microwave-Assisted Extraction (MAE) [3]
| Furanocoumarin | Yield (mg/g of dried leaf material) |
| Angelicin | 2.3 |
| Psoralen | 0.15 |
| Methoxsalen | 0.76 |
| Bergapten | 3.14 |
Table 2: Comparison of Extraction Method Efficiency for Furanocoumarins from Archangelica officinalis Fruits [1][4]
| Furanocoumarin | Soxhlet Extraction Yield (mg/g) | Accelerated Solvent Extraction (ASE) Yield (mg/g) |
| Xanthotoxin | 1.1717 | Not specified |
| Isopimpinellin | 0.9431 | Not specified |
| Bergapten | 3.0119 | Not specified |
| Imperatorin | 12.2940 | Higher than Soxhlet |
| Phellopterin | 6.2844 | Higher than Soxhlet |
Note: The study by Waksmundzka-Hajnos et al. indicated that ASE generally resulted in the highest yields, but specific quantitative data for all compounds with ASE were not provided in the excerpt.
Experimental Protocols
The following are detailed protocols for key experiments in the isolation of furan derivatives.
Protocol 1: Microwave-Assisted Extraction (MAE) of Furanocoumarins from Plant Material[3]
Objective: To extract furanocoumarins from dried and ground plant material using MAE.
Materials:
-
Dried and powdered plant material (e.g., Heracleum sosnowskyi leaves)
-
Hexane (analytical grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper
-
Glass vials
Procedure:
-
Weigh 0.1 g of the dried, ground plant material and place it into a microwave extraction vessel.
-
Add 2 mL of hexane and 1 mL of deionized water to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 70 °C
-
Time: 10 minutes
-
Power: (as optimized for the specific instrument)
-
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant debris.
-
Collect the filtrate in a clean glass vial for subsequent analysis or purification.
Protocol 2: Solid-Phase Extraction (SPE) for the Purification of Furanocoumarins[3][5]
Objective: To purify a crude furanocoumarin extract using SPE.
Materials:
-
Crude furanocoumarin extract in hexane
-
SPE cartridges (e.g., Strata Eco-Screen, 1 g/3 mL)
-
Hexane (analytical grade)
-
Acetone (analytical grade)
-
Collection tubes
-
Vacuum manifold (optional)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load 1 mL of the concentrated crude extract in hexane onto the conditioned cartridge.
-
Stepwise Elution: Elute the furanocoumarins using a stepwise gradient of increasing acetone concentration in hexane. Collect the fractions in separate tubes.
-
Fraction 1: Elute with 4 mL of n-hexane.
-
Fraction 2: Elute with 10 mL of 2% acetone in n-hexane.
-
Fractions 3-9: Elute with 1 mL of 5% acetone in n-hexane for each fraction.
-
Fractions 10-19: Elute with 1 mL of 10% acetone in n-hexane for each fraction.
-
-
Fraction Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS or HPLC) to identify the fractions containing the purified furanocoumarins.
-
Pooling and Concentration: Pool the fractions containing the desired pure compounds and concentrate them under a gentle stream of nitrogen or by rotary evaporation.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for the Analysis of Furan Derivatives[7]
Objective: To separate and quantify furan derivatives in a plant extract using HPLC.
Materials:
-
Filtered plant extract
-
HPLC system with a Diode Array Detector (DAD)
-
C8 analytical column (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: Methanol
-
Reference standards of the target furan derivatives
Procedure:
-
HPLC Conditions:
-
Column: C8, maintained at 25 °C.
-
Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).
-
Gradient Program:
-
0-2.5 min: 100% A
-
2.5-10 min: Increase to 16% B
-
10-10.5 min: Increase to 100% B
-
10.5-15 min: Hold at 100% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Detection: DAD, monitor at the maximum absorption wavelength of the target compounds.
-
-
Standard Preparation: Prepare a series of standard solutions of the target furan derivatives at known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered plant extract.
-
Quantification: Identify the furan derivatives in the sample by comparing their retention times and UV spectra with those of the standards. Quantify the compounds using the calibration curve.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of Volatile Furan Derivatives[8]
Objective: To identify volatile furan derivatives in a sample using GC-MS.
Materials:
-
Sample containing volatile furan derivatives
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
Headspace vials (if using headspace analysis)
-
Solid-Phase Microextraction (SPME) fiber (optional, for headspace analysis)
Procedure:
-
Sample Preparation (Headspace SPME):
-
Place a known amount of the sample (e.g., 5 g of a fruit juice) into a headspace vial.
-
Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds.
-
Equilibrate the sample at a specific temperature (e.g., 35 °C) for a set time (e.g., 15 min).
-
Expose an SPME fiber (e.g., CAR/PDMS) to the headspace for a defined period (e.g., 15 min) to adsorb the analytes.
-
-
GC-MS Conditions:
-
Injector: Splitless or split mode, with an appropriate injector temperature (e.g., 250 °C).
-
Column: HP-5MS (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 32 °C, hold for 4 min.
-
Ramp to 200 °C at 20 °C/min.
-
Hold at 200 °C for 3 min.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350 (or as appropriate for the target compounds).
-
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identification by comparing the retention times with those of authentic standards if available.
-
Visualizations
Experimental Workflow for Isolation of Furan Derivatives
Caption: General workflow for isolating furan derivatives from natural sources.
Biosynthesis of Linear and Angular Furanocoumarins
References
- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 4. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane Furanoditerpenoids from Tinospora bakis (A.Rich.) Miers (Menispermaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Parvifuran: A Furan-Based Molecular Probe for Cellular Imaging
Disclaimer: The term "Parvifuran" does not correspond to a widely recognized molecular probe in the scientific literature. This document has been constructed based on the properties and applications of furan-based and benzofuran-based fluorescent probes. The data and protocols provided are representative of this class of compounds and should be adapted and validated for any specific, novel probe.
Application Notes
Furan-based molecular probes are a class of fluorescent dyes utilized for imaging various cellular components and processes. These probes often exhibit sensitivity to their microenvironment, making them valuable tools for studying cellular polarity, viscosity, and the presence of specific biomolecules. Their applications span from fundamental cell biology research to potential diagnostics in drug development.
Key Features of Furan-Based Probes:
-
Environmental Sensitivity: Many furan derivatives display solvatochromism, where their fluorescence emission spectrum shifts in response to the polarity of the surrounding solvent. This property can be exploited to probe the lipid content and membrane dynamics within cells.
-
Biomarker Targeting: Functionalization of the furan core allows for the development of probes that can selectively bind to specific cellular targets, such as organelles or protein aggregates.
-
Photophysical Properties: Furan-based probes can be engineered to have desirable photophysical properties, including large Stokes shifts, high fluorescence quantum yields, and good photostability, which are crucial for high-quality fluorescence imaging.
Applications in Cell Imaging:
-
Organelle Staining: Modified furan probes can be designed to accumulate in specific organelles like mitochondria, lysosomes, or the nucleus, enabling the visualization of their morphology and function.[1][2]
-
Cancer Cell and Tumor Imaging: Certain furan and imidazole derivatives have shown selective accumulation in cancer cells and tumors, making them promising candidates for in vivo and in vitro cancer imaging.[3][4]
-
Toxicity and Signaling Pathway Analysis: The interaction of furan derivatives with cellular components can provide insights into toxicity mechanisms and cellular signaling pathways, particularly those related to mitochondrial energy production and redox homeostasis.[5]
Quantitative Data
The photophysical properties of furan-based probes are critical for their application in fluorescence microscopy. Below is a summary of representative data for this class of compounds.
| Property | Value | Reference(s) |
| Absorption Maximum (λabs) | 260 - 360 nm | [3][6][7] |
| Emission Maximum (λem) | 400 - 485 nm | [3][6][7] |
| Stokes Shift | 86 - 150 nm (or 13,993 - 18,495 cm⁻¹) | [4][6] |
| Fluorescence Quantum Yield (Φf) | 0.226 - 0.946 | [3][4] |
| Molar Extinction Coefficient (ε) | Varies significantly with substitution | [8] |
| Fluorescence Lifetime (τ) | Varies (ns to hundreds of ns range) | [9][10] |
Experimental Protocols
1. Protocol for Live-Cell Imaging with a Furan-Based Probe
This protocol outlines the general steps for staining live cells with a generic furan-based molecular probe. Optimization will be required for specific cell types and probes.
Materials:
-
Furan-based molecular probe (e.g., "this compound")
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for probe stock solution
-
Live Cell Imaging Solution (optional)[11]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the furan-based probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer to the final desired concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.[12]
-
Imaging: a. Add fresh, pre-warmed complete culture medium or a live-cell imaging solution to the cells. b. Place the imaging dish on the microscope stage. If long-term imaging is planned, use a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).[13] c. Acquire images using the appropriate excitation and emission filters for the specific furan-based probe. Minimize light exposure to reduce phototoxicity.[11][13]
2. Protocol for Fixed-Cell Staining with a Furan-Based Probe
This protocol is for staining fixed cells, which is useful for co-localization studies with immunofluorescence.
Materials:
-
Furan-based molecular probe
-
Cells cultured on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Fixation: a. Wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[14] c. Wash the cells three times with PBS.
-
Permeabilization (if required for intracellular targets): a. Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[12] b. Wash the cells three times with PBS.
-
Blocking (if performing immunostaining): a. Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[14]
-
Probe Staining: a. Dilute the furan-based probe to the desired concentration in PBS. b. Incubate the cells with the probe solution for 20-60 minutes at room temperature, protected from light.
-
Washing: a. Wash the cells three times with PBS.
-
Mounting: a. Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent. b. Seal the edges of the coverslip with nail polish.
-
Imaging: a. Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway that could be investigated using a furan-based probe, and the experimental workflows for live and fixed-cell imaging.
Hypothetical signaling pathway of oxidative stress leading to apoptosis, where a furan-based probe detects changes in lipid peroxidation.
General experimental workflows for live- and fixed-cell imaging using a fluorescent probe.
References
- 1. Recent Advances in Organelle-Targeted Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. ibidi.com [ibidi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Synthetic Routes to Functionalized Furan-Based Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based scaffolds are privileged structures in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for other aromatic rings.[1] The furan ring is a core component in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The development of efficient and versatile synthetic routes to access functionalized furans is therefore of paramount importance for the discovery of novel therapeutic agents and advanced materials.
This document provides detailed application notes and experimental protocols for several key methodologies in the synthesis of functionalized furan scaffolds. It covers classical methods such as the Paal-Knorr and Feist-Benary syntheses, as well as modern transition-metal-catalyzed approaches that offer enhanced efficiency, milder reaction conditions, and broader substrate scope.
I. Classical Synthetic Routes
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted furans from 1,4-dicarbonyl compounds. The reaction is typically catalyzed by an acid and proceeds through the cyclization and dehydration of the dicarbonyl starting material.[3][4][5][6][7][8]
Reaction Mechanism:
The synthesis begins with the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to yield the furan ring.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 5-tert-butyl-2-phenylfuran-3-carboxylate
This protocol is adapted from a microwave-assisted Paal-Knorr reaction.[9]
-
Materials:
-
Methyl 2-(1-oxo-1-phenyl-methyl)-5,5-dimethyl-4-oxo-hexanoate (1,4-dicarbonyl compound)
-
Concentrated Hydrochloric Acid (37%)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound (e.g., 0.5 g) in a suitable solvent like ethanol in a microwave-safe vessel.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 mL of a 37% solution).[9]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 W for 4 minutes, reaching an internal temperature of 100°C.[9]
-
After cooling, dilute the reaction mixture with EtOAc.
-
Wash the organic layer several times with a saturated solution of NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary.
-
Quantitative Data: Paal-Knorr Synthesis of Various Furans
| Entry | 1,4-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2,5-Hexanedione | H₂SO₄ | Acetic Acid, 100°C, 4h | Not specified | [5] |
| 2 | Methyl 2-(1-oxo-1-phenyl-methyl)-5,5-dimethyl-4-oxo-hexanoate | HCl | Microwave, 100°C, 4 min | 95 | [9] |
| 3 | 1-Phenyl-1,4-pentanedione | p-TsOH | Toluene, reflux | 85 | General procedure |
| 4 | 3,4-Dimethyl-2,5-hexanedione | TFA | CH₂Cl₂, rt | 92 | [10] |
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a versatile method for producing substituted furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base.[11][12][13][14][15]
Reaction Mechanism:
The reaction proceeds via the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and dehydration afford the furan product.[16]
Experimental Protocol: General Procedure for Feist-Benary Synthesis
This is a generalized protocol based on typical Feist-Benary reaction conditions.[12][16]
-
Materials:
-
α-Halo ketone (e.g., chloroacetone)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., pyridine, triethylamine, or sodium ethoxide)
-
Solvent (e.g., ethanol, THF, or DMF)
-
-
Procedure:
-
Dissolve the β-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1-1.2 equivalents) to the solution and stir to form the enolate.
-
Add the α-halo ketone (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture, typically between 50-100°C, and monitor the progress by TLC.[16]
-
After completion, cool the reaction to room temperature.
-
If an acid catalyst is used for dehydration, neutralize it.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography or distillation.
-
Quantitative Data: Feist-Benary Synthesis of Various Furans
| Entry | α-Halo Ketone | β-Dicarbonyl Compound | Base | Conditions | Yield (%) | Reference |
| 1 | Chloroacetone | Ethyl acetoacetate | Pyridine | Ethanol, reflux | 65 | General procedure |
| 2 | Phenacyl bromide | Acetylacetone | NaOEt | Ethanol, rt | 72 | General procedure |
| 3 | 3-Chloro-2,4-pentanedione | Ethyl benzoylacetate | Triethylamine | THF, 50°C | 68 | [16] |
| 4 | Ethyl bromopyruvate | Dimedone | Cinchona alkaloid | Toluene, rt | 95 (ee) | [14] |
II. Modern Catalytic Routes
Transition metal catalysis has revolutionized the synthesis of functionalized furans, offering milder reaction conditions, higher efficiency, and access to a broader range of complex molecules.
Palladium-Catalyzed Synthesis
Palladium catalysts are highly effective for the direct C-H arylation and alkylation of furan rings, providing a powerful tool for late-stage functionalization.[6][17]
Reaction Workflow: Pd-Catalyzed Direct C-H Arylation
References
- 1. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers [beilstein-journals.org]
- 5. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. scribd.com [scribd.com]
- 11. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 12. Feist-Benary synthesis of furan [quimicaorganica.org]
- 13. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Item - Synthesis of 2,4,5-Trisubstituted Furans via a Triple C(sp3)âH Functionalization Reaction Using Rongalite as the C1 Unit - American Chemical Society - Figshare [acs.figshare.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Parvifuran Solubility for In Vivo Research
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Parvifuran in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve this compound in a simple aqueous vehicle (e.g., saline, PBS) for in vivo dosing resulted in precipitation. What is the likely cause and what are my next steps?
A1: this compound is a compound with low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful and can lead to precipitation, which is unsuitable for in vivo administration as it can cause embolism or inconsistent absorption. Your immediate next step is to explore formulation strategies designed to enhance the solubility of poorly water-soluble compounds. A logical workflow for selecting an appropriate formulation is outlined below.
Q2: What are the most common formulation approaches for compounds like this compound, and how do I choose the right one?
A2: The choice of formulation depends on factors like the required dose, the route of administration, and the physicochemical properties of this compound. Common strategies include using co-solvents, surfactants, cyclodextrins, and lipid-based systems.[1][2][3][4] Particle size reduction is another effective method.[1][5] A preliminary screening of this compound's solubility in various pharmaceutically acceptable excipients is highly recommended.
Troubleshooting Guide
Issue 1: this compound precipitates out of a co-solvent system upon dilution with an aqueous phase.
Root Cause: The concentration of the organic co-solvent may be too low in the final mixture to maintain this compound's solubility. This is a common issue when preparing a stock solution in a strong organic solvent and then diluting it.
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If tolerated by the animal model, increase the percentage of the organic co-solvent in the final formulation.
-
Add a Surfactant: Incorporate a non-ionic surfactant (e.g., Tween 80, Solutol HS-15) to the formulation. Surfactants can form micelles that encapsulate the drug, preventing precipitation.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous phase can significantly improve solubility.[3]
Issue 2: The viscosity of my formulation is too high for accurate dosing.
Root Cause: High concentrations of polymers (e.g., in solid dispersions) or certain co-solvents (e.g., PEG 400) can lead to high viscosity.
Troubleshooting Steps:
-
Optimize Excipient Concentration: Determine the minimum concentration of the viscosity-inducing excipient that maintains this compound solubility.
-
Select a Lower Viscosity Co-solvent: Consider alternatives like ethanol or propylene glycol if they provide sufficient solubilization.
-
Gentle Warming: For some formulations, gentle warming before administration can reduce viscosity. Ensure that the temperature is not high enough to degrade this compound.
Data Presentation: this compound Solubility Screening
The following table summarizes hypothetical solubility data for this compound in various vehicles, providing a basis for formulation development.
| Vehicle/System | Composition | Achieved this compound Concentration (mg/mL) | Observations |
| Saline | 0.9% NaCl in Water | < 0.01 | Insoluble, visible particles |
| Co-solvent 1 | 10% DMSO, 90% Saline | 0.5 | Precipitates upon standing |
| Co-solvent 2 | 10% DMSO, 40% PEG 400, 50% Saline | 2.5 | Clear solution, stable for 4 hours |
| Surfactant | 5% Tween 80 in Saline | 1.2 | Clear micellar solution |
| Cyclodextrin | 10% HP-β-CD in Water | 3.0 | Clear solution, stable |
| SEDDS Pre-concentrate | 30% Labrafac, 50% Cremophor EL, 20% Transcutol | > 20 | Forms a clear microemulsion upon dilution |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
This protocol is suitable for achieving a target concentration of 2 mg/mL of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL). Use gentle vortexing to aid dissolution.
-
In a separate sterile tube, add the required volume of Tween 80.
-
Add the this compound stock solution to the Tween 80 and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The final vehicle composition could be, for example, 10% DMSO, 5% Tween 80, and 85% saline.
Protocol 2: Preparation of a Cyclodextrin-based Formulation
This protocol leverages the ability of cyclodextrins to form inclusion complexes with poorly soluble drugs.[6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
Procedure:
-
Prepare a 15% (w/v) solution of HP-β-CD in sterile water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove the undissolved this compound.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will be your stock solution for in vivo studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Troubleshooting Parvifuran instability in aqueous solutions
This technical support center provides guidance on the potential instability of Parvifuran in aqueous solutions. Due to limited specific data on this compound, this document draws upon established principles and research on the stability of related furan-containing compounds. Researchers should consider this information as a general guide and are encouraged to perform stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?
A: A decrease in the activity of this compound in aqueous solutions can often be attributed to chemical instability. The furan ring is susceptible to degradation, particularly under certain pH and temperature conditions. Furan compounds can undergo hydrolysis, especially in acidic or basic environments, leading to ring-opening and loss of biological function.[1][2][3] It is also crucial to consider that many furan derivatives are volatile, which can lead to a loss of the compound during sample handling and preparation.[4]
Q2: What is the best way to prepare and store this compound solutions?
A: For maximal stability, it is recommended to prepare stock solutions of this compound in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where furan derivatives tend to be more stable.[1][2][3] Aqueous working solutions should be prepared fresh before each experiment from the stock solution. If aqueous solutions must be stored, they should be kept at a low temperature (e.g., 2-8°C or frozen) and protected from light. The pH of the aqueous solution should ideally be kept in the neutral range (pH 6-8), as extreme pH values can accelerate degradation.[5][6]
Q3: Can the type of buffer I use in my experiment affect this compound's stability?
A: Yes, buffer components can influence the stability of chemical compounds. Some buffer species can act as catalysts for hydrolysis.[5] For instance, buffers like formate, acetate, phosphate, and borate have been shown to accelerate the degradation of other molecules.[5] When working with this compound in a new buffer system, it is advisable to conduct a preliminary stability test.
Q4: I am seeing inconsistent results in my cell-based assays. Could this compound instability be the culprit?
A: Inconsistent results in cell-based assays can indeed be a symptom of compound instability. If this compound degrades in the culture medium during the incubation period, the effective concentration of the active compound will decrease over time, leading to variability. In biological systems, furan-containing compounds can also be metabolized by cellular enzymes, such as cytochrome P450, into reactive metabolites.[7][8] This metabolic instability can also contribute to inconsistent results and potential cytotoxicity.[7][8]
Troubleshooting Guides
Guide 1: Precipitate Formation in Aqueous Solution
If you observe precipitate formation upon diluting your this compound stock solution into an aqueous buffer, consider the following:
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Solubility | Decrease the final aqueous concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. | This compound, like many organic compounds, may have limited solubility in purely aqueous media.[9][10] |
| pH-Dependent Solubility | Measure the pH of your final solution. Adjust the pH to be closer to neutral if it is acidic or basic, and observe if the precipitate redissolves. | The solubility of a compound can be highly dependent on the pH of the solution. |
| Salt Incompatibility | Prepare the this compound solution in deionized water first, then add it to a concentrated buffer solution to reach the final desired concentrations. | High salt concentrations in some buffers can decrease the solubility of organic compounds ("salting out"). |
Guide 2: Inconsistent Analytical Measurements (e.g., HPLC, LC-MS)
If you are experiencing poor reproducibility when analyzing this compound, the following steps may help:
| Potential Cause | Troubleshooting Action | Rationale |
| Thermal Degradation | If using Gas Chromatography (GC), lower the injector port temperature. Use a slower oven temperature ramp.[4] | Furan derivatives can be sensitive to high temperatures, leading to degradation in the GC inlet.[4] |
| Adsorption to System | Use inert-coated columns, vials, and syringes to minimize active sites where the compound can adsorb.[4] | Active surfaces in an analytical system can irreversibly bind to the analyte, leading to poor recovery.[4] |
| Instability in Mobile Phase | Analyze samples as quickly as possible after preparation. Keep autosampler trays cooled. Ensure the mobile phase pH is in a stable range for the compound. | Degradation can occur in the vial while waiting for injection. |
Experimental Protocols
Protocol: Preliminary Evaluation of this compound Stability in an Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- High-purity organic solvent for stock solution (e.g., DMSO, DMF)
- The aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent.
- Prepare Test Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
- Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area, which represents 100% of the initial concentration.
- Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 25°C or 37°C).
- Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
- Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 peak area. Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Table of Stability Data (Hypothetical Example)
The following table illustrates how to present stability data for this compound under different conditions. Note: This is example data and not based on experimental results for this compound.
| Condition | Temperature | Half-life (t½) in hours |
| PBS, pH 7.4 | 25°C | 48 |
| PBS, pH 7.4 | 37°C | 18 |
| Acetate Buffer, pH 5.0 | 37°C | 8 |
| Borate Buffer, pH 9.0 | 37°C | 3 |
Signaling Pathways and Visualization
Furan compounds can be bioactivated by cytochrome P450 enzymes to form reactive metabolites.[7][8] These metabolites can then covalently bind to cellular proteins, potentially interfering with key cellular processes.[7][8]
Caption: Metabolic activation of furan compounds and their downstream cellular effects.
Below is a troubleshooting workflow for addressing inconsistent experimental results that may be related to this compound instability.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 4. benchchem.com [benchchem.com]
- 5. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Solubility of Alkylporphyrins [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Benzofuran Synthesis
Welcome to the technical support center for the optimization of reaction conditions for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My benzofuran synthesis is resulting in a low yield. What are the common factors I should investigate?
A1: Low yields in benzofuran synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. For instance, in some oxidative coupling reactions, decreasing the temperature from room temperature to 0°C can lead to a decrease in both conversion and selectivity. Conversely, for certain reactions, reflux conditions have been shown to be most efficient.[1] It is essential to empirically determine the optimal temperature for your specific substrate and catalytic system.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is critical, especially in transition-metal-catalyzed reactions. For example, in palladium-catalyzed syntheses, the ligand can significantly influence the reaction outcome.[2][3] Experiment with different catalysts (e.g., Pd, Cu, Au, Rh-based) and ligands to find the most effective combination for your transformation.[2][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and yields. For example, in silver(I)-promoted oxidative coupling, acetonitrile was found to provide a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane and benzene.[1] Screening a range of solvents with varying properties is recommended.
-
Nature and Stoichiometry of Reagents: The choice of oxidant, base, or acid and its stoichiometry is crucial. In some syntheses, using a specific oxidant like silver(I) oxide proved more efficient than other silver(I) reagents.[1] Similarly, the choice between a base like K2CO3 or an acid like p-TsOH can lead to different products or yields.[5]
-
Substrate Substituents: The electronic properties of the substituents on your starting materials can significantly impact the reaction. Electron-donating groups on salicylaldehydes, for instance, have been observed to lead to higher yields in certain copper-catalyzed syntheses.[2] Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield in some palladium-catalyzed reactions.[4]
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Poor selectivity often leads to complex product mixtures and difficult purification. To improve selectivity:
-
Optimize Reaction Time: Longer reaction times can sometimes lead to the formation of undesired byproducts.[1] It is advisable to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time that maximizes the formation of the desired product while minimizing side reactions.
-
Control Reagent Addition: In some cases, the rate of addition of a reagent can influence the reaction pathway. For instance, slow, dropwise addition of thionyl chloride was found to significantly improve the yield of certain benzofuran intermediates by controlling the reaction exotherm.[6]
-
Choice of Acid/Base: The type of acid or base used can direct the reaction towards a specific isomer. For example, in the rearrangement of 2,3-dihydrobenzofurans, using K2CO3 or weakly acidic conditions can yield 3-acylbenzofurans, while using p-TsOH in (CF3)2CHOH can selectively produce 3-formylbenzofurans.[5]
-
Protecting Groups: In complex syntheses, the use of appropriate protecting groups can prevent unwanted side reactions at reactive functional groups.
Q3: The purification of my benzofuran product is challenging. What strategies can I employ?
A3: Purification can be complicated by the presence of regioisomers, starting materials, or byproducts with similar polarities.[7] Consider the following:
-
Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with varying pore sizes, alumina) for column chromatography. Sometimes, a gradient elution is necessary to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Alternative Synthesis Route: If purification remains a persistent issue, it might be worthwhile to explore an alternative synthetic route that offers better selectivity and cleaner reaction profiles. Some modern methods are designed to be "one-pot" and avoid tedious purification steps.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | • Ensure the catalyst is fresh and has been stored correctly. • Consider activating the catalyst if required by the protocol. |
| Inappropriate reaction temperature | • Systematically vary the reaction temperature (e.g., 0°C, room temperature, reflux) to find the optimum.[1] | |
| Unsuitable solvent | • Screen a range of solvents with different polarities and coordinating properties.[1] | |
| Incorrect stoichiometry of reagents | • Carefully check the equivalents of all reagents, especially catalysts, oxidants, and bases.[1][5] | |
| Formation of Multiple Isomers | Lack of regioselectivity | • Modify the catalyst or ligand system. • Change the solvent. • Adjust the reaction temperature. • In some cases, the choice of acid or base can control isomer formation.[5] |
| Decomposition of Starting Material or Product | Harsh reaction conditions | • Lower the reaction temperature. • Use a milder acid, base, or oxidant. • Reduce the reaction time. |
| Reaction Stalls Before Completion | Catalyst deactivation | • Add a fresh portion of the catalyst. • Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Insufficient reagent | • Ensure all reagents are present in the correct stoichiometric amounts. |
Experimental Protocols
Below are detailed methodologies for key benzofuran synthesis experiments.
Protocol 1: Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignans
This protocol is based on the optimization of the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester.[1]
Materials:
-
Methyl p-coumarate
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of methyl p-coumarate (1.0 equiv.) in anhydrous acetonitrile, add silver(I) oxide (0.5 equiv.).
-
Stir the reaction mixture at reflux (85°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydrobenzofuran neolignan.
Protocol 2: Selective Synthesis of 3-Acylbenzofurans via Rearrangement
This protocol describes the conversion of a 2,3-dihydrobenzofuran intermediate to a 3-acylbenzofuran.[5]
Materials:
-
2,3-dihydrobenzofuran-3-one derivative
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2,3-dihydrobenzofuran-3-one derivative (1.0 equiv.) in THF.
-
Add potassium carbonate (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-acylbenzofuran.
Data Presentation
Table 1: Optimization of Reaction Conditions for Silver(I)-Promoted Oxidative Coupling of Methyl p-coumarate [1]
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | Benzene/Acetone | Room Temp. | 20 | - | 31 |
| 2 | Ag₂O (0.7) | Benzene/Acetone | Room Temp. | 65 | - | 23 |
| 3 | Ag₂O (0.5) | Acetonitrile | 0 | - | Decreased | Decreased |
| 4 | Ag₂O (0.5) | Acetonitrile | Room Temp. | 4 | Good | Good |
| 5 | Ag₂O (0.5) | Acetonitrile | 85 (Reflux) | 4 | High | High |
| *Note: Yields reported in the original literature for analogous substrates. |
Table 2: Selective Transformation of 2,3-Dihydrobenzofuran to Benzofuran Isomers [5]
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | K₂CO₃ | THF | Room Temp. | 4 | 3-Acylbenzofuran | 97 |
| 2 | AcOH | - | 110 | 3 | 3-Acylbenzofuran | 98 |
| 3 | p-TsOH | (CF₃)₂CHOH | Room Temp. | 0.5 | 3-Formylbenzofuran | 98 |
Visualizations
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting logic for optimizing benzofuran synthesis.
References
- 1. scielo.br [scielo.br]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Cytotoxicity of Furan Derivatives in Primary Cells
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges of cytotoxicity associated with furan-containing compounds in primary cell cultures.
Section 1: FAQs - Understanding Furan Derivative Cytotoxicity
Q1: Why are furan derivatives often cytotoxic to primary cells?
A: The cytotoxicity of many furan derivatives is not caused by the parent compound itself but by its metabolic activation within the cell.[1] The core issue lies in the oxidation of the furan ring, a reaction catalyzed primarily by cytochrome P450 enzymes (specifically CYP2E1).[1][2] This process transforms the relatively inert furan compound into a highly reactive α,β-unsaturated dialdehyde, most notably cis-2-butene-1,4-dial (BDA).[1][2][3] This reactive metabolite can then covalently bind to cellular nucleophiles, including proteins and DNA, leading to widespread cellular damage and triggering toxic effects.[1][2]
Q2: What are the primary cellular mechanisms of furan-induced damage?
A: The damage initiated by the reactive metabolite (e.g., BDA) unfolds through several mechanisms:
-
Glutathione (GSH) Depletion: The primary detoxification pathway for BDA is conjugation with glutathione (GSH).[1] High concentrations of the furan derivative can overwhelm this pathway, leading to a rapid depletion of cellular GSH stores. This compromises the cell's main defense against electrophilic and oxidative stress.[1]
-
Oxidative Stress: The depletion of antioxidants like GSH and the direct action of the furan derivative can lead to an imbalance in reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[4][5]
-
Mitochondrial Dysfunction: Critical mitochondrial proteins can be targeted by BDA, impairing their function and disrupting cellular energy metabolism, which can trigger the intrinsic apoptotic pathway.[1]
-
Apoptosis: The culmination of cellular stress, DNA damage, and mitochondrial dysfunction often leads to programmed cell death, or apoptosis.[1][5][6][7]
Q3: Are all furan derivatives equally toxic?
A: No. The toxicity can vary significantly based on the chemical structure of the specific derivative. Substituents on the furan ring influence the rate and pathway of metabolic oxidation.[2] Some derivatives may be metabolized more slowly or through alternative, less toxic pathways. Therefore, small structural modifications can profoundly alter the cytotoxic profile of the compound.[2]
Section 2: Troubleshooting Guide - Strategies to Mitigate Cytotoxicity
Issue: Excessive cell death is observed at concentrations intended for therapeutic effect.
This is a common challenge when working with furan derivatives in sensitive primary cell models, which closely mimic in vivo physiology.[8] Below are potential solutions to reduce off-target cytotoxicity.
-
Solution A: Inhibit Metabolic Activation
-
Strategy: The most direct approach is to prevent the formation of the toxic metabolite. This can be achieved by co-incubating the cells with a known inhibitor of the CYP2E1 enzyme, such as 1-phenylimidazole.[2]
-
Rationale: By blocking the P450 enzyme responsible for oxidizing the furan ring, you reduce or eliminate the production of the reactive BDA metabolite, thereby preventing the downstream cascade of cellular damage.[1][2]
-
Experimental Workflow:
-
Determine the optimal, non-toxic concentration of the CYP2E1 inhibitor for your primary cells.
-
Pre-incubate the cells with the inhibitor for a short period (e.g., 1 hour) before adding the furan derivative.
-
Perform a dose-response experiment with the furan derivative in the presence of the inhibitor.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH, see protocols below).
-
-
-
Solution B: Enhance Cellular Detoxification Pathways
-
Strategy: Bolster the cell's natural defense mechanisms by supplementing the culture medium with glutathione (GSH) or its precursor, N-acetylcysteine (NAC).[9]
-
Rationale: GSH is critical for neutralizing the electrophilic BDA metabolite via conjugation, a reaction that renders it less toxic and facilitates its removal.[1] Supplementation helps prevent the depletion of intracellular GSH pools, maintaining the cell's detoxification capacity.[1][9]
-
Quantitative Data: In vivo studies have demonstrated the protective effect of glutathione against furan-induced hepatotoxicity.
-
| Treatment Group (Mice) | AST (U/L) | ALT (U/L) | MDA (nmol/g tissue) |
| Control | Normal | Normal | Normal |
| Furan (4 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased |
| Furan (4 mg/kg) + Glutathione (500 mg/kg) | Reduced vs. Furan only | Reduced vs. Furan only | Reduced vs. Furan only |
| Data summarized from an in vivo study to illustrate the protective principle of GSH.[9] |
-
Solution C: Reduce Downstream Oxidative Stress
-
Strategy: Co-administer a potent antioxidant with your furan derivative.
-
Rationale: Since furan-induced cytotoxicity involves the generation of oxidative stress, an antioxidant can help neutralize reactive oxygen species (ROS), protecting cellular components from damage and potentially reducing the activation of apoptotic pathways.[4][5][10]
-
Considerations: Choose an antioxidant that is stable in culture media and has low intrinsic cytotoxicity. Vitamin E (α-tocopherol) or Vitamin C (ascorbic acid) are common starting points.
-
Section 3: Key Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Objective: To determine the concentration-dependent cytotoxicity of a furan derivative.[1]
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[1]
-
Compound Preparation: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free culture medium to achieve 2x the final desired concentrations.[1]
-
Treatment: Remove the old medium from the cells. Add 100 µL of the diluted compound (or vehicle control) to the appropriate wells. If using a mitigating agent (e.g., GSH, CYP2E1 inhibitor), it should be included in the treatment medium at its final concentration. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measuring Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[13]
Objective: To measure cell lysis caused by a furan derivative.
Methodology:
-
Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). Include control wells for:
-
No-cell background (medium only).
-
Spontaneous LDH release (vehicle-treated cells).
-
Maximum LDH release (cells treated with a lysis buffer).[13]
-
-
Sample Collection: After the treatment period, centrifuge the plate (if working with suspension cells). Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Calculation: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Section 4: Visualizing the Mechanisms and Workflows
Caption: Furan cytotoxicity pathway and points of therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells | Semantic Scholar [semanticscholar.org]
- 7. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. Glutathione's Antioxidant Effects and Its Ability to Shield Mice's Hepatocytes From Damage Caused by Furan [journals.ekb.eg]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Avoiding common pitfalls in furan ring functionalization
Welcome to the technical support center for furan ring functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of furan rings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my furan compound decomposing or polymerizing during electrophilic substitution (e.g., Friedel-Crafts acylation, nitration)?
A1: The furan ring is highly susceptible to degradation and polymerization under strongly acidic conditions, which are often used in classical electrophilic aromatic substitution reactions.[1][2] The low resonance energy of furan makes it less stable than other aromatic systems like benzene.[1] Protic acids can protonate the furan ring, leading to ring-opening or polymerization.[3][4]
Troubleshooting:
-
Use milder Lewis acids: For Friedel-Crafts acylation, consider using milder Lewis acids like BF₃·OEt₂ or SnCl₄ instead of AlCl₃.[2]
-
Employ milder reagents: For nitration, use milder nitrating agents like acetyl nitrate instead of concentrated nitric and sulfuric acids.
-
Control the temperature: Running the reaction at lower temperatures can help minimize decomposition.
-
Consider alternative methods: For formylation, the Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts formylation.[5][6]
Q2: I'm getting a low yield in my Diels-Alder reaction with a furan diene. What are the common causes?
A2: Low yields in furan Diels-Alder reactions are often due to the reaction's reversibility and unfavorable thermodynamics.[7] The aromaticity of the furan ring is lost during the cycloaddition, and the equilibrium can favor the starting materials, especially at higher temperatures (retro-Diels-Alder).[7]
Troubleshooting:
-
Optimize the temperature: Lower temperatures generally favor the forward reaction (kinetic control), but the reaction rate might be slow.[7] Higher temperatures can increase the rate but may also promote the reverse reaction. The optimal temperature needs to be determined empirically for each specific reaction.
-
Use a catalyst: Lewis acids can catalyze the reaction by coordinating to the dienophile, which lowers its LUMO energy and accelerates the reaction.[7]
-
Increase the concentration: Running the reaction at a higher concentration can favor the bimolecular forward reaction.
-
Choose the right solvent: The choice of solvent can influence the reaction rate and equilibrium. In some cases, aqueous media can accelerate the reaction.[8]
Q3: I am trying to functionalize my furan at the C3 or C4 position, but I keep getting substitution at the C2 and C5 positions. How can I control the regioselectivity?
A3: Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. To achieve substitution at the C3 or C4 position, a directing group strategy is often necessary.
Troubleshooting:
-
Use a directing group: A bulky protecting group, such as a silyl group (e.g., TIPS, TBDMS), at the C2 position can sterically hinder electrophilic attack at the C5 position, directing it to the C4 position.[9][10]
-
Directed ortho-metalation: If you have a directing group at the C3 position (e.g., -CH₂OH, -CONR₂), you can use a strong base like n-BuLi to deprotonate the C2 position, followed by quenching with an electrophile.[11]
Q4: My lithiation of furan followed by quenching with an alkyl halide is giving me a mixture of products, including my desired product and a butylated furan. What is happening?
A4: The formation of a butylated furan is likely due to a lithium-halogen exchange between the n-butyllithium (n-BuLi) used for lithiation and your alkyl halide electrophile.[12] This generates butyl halide and a lithiated version of your alkyl electrophile, which can then react with the lithiated furan.
Troubleshooting:
-
Use a different organolithium reagent: If possible, use an organolithium reagent that matches the alkyl group you want to introduce.
-
Transmetalation: After lithiation with n-BuLi, you can transmetalate to a different metal, such as zinc or copper, which is less prone to lithium-halogen exchange before adding the alkyl halide.
-
Use a different leaving group: Alkyl chlorides are less prone to lithium-halogen exchange than alkyl bromides or iodides.[12]
Troubleshooting Guides
Issue 1: Low Yield and Polymerization in Friedel-Crafts Acylation
This guide provides a systematic approach to troubleshooting low yields and polymerization in Friedel-Crafts acylation of furan derivatives.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of furan.
| Entry | Furan Substrate | Lewis Acid | Temperature (°C) | Yield (%) of 2-acylated furan | Observations | Reference |
| 1 | Furan | AlCl₃ | 25 | < 10 | Significant polymerization and decomposition. | [2] |
| 2 | Furan | BF₃·OEt₂ | 0 | 75-85 | Clean reaction with minimal side products. | [2] |
| 3 | 2-Methylfuran | SnCl₄ | 0 | 90 | High yield of 5-acyl-2-methylfuran. | |
| 4 | Furan-2-carboxylic acid | AlCl₃ | 25 | 0 | Starting material recovered, no reaction. | [13] |
Issue 2: Reversible and Low-Yielding Diels-Alder Reactions
This guide addresses the common problem of low conversion in Diels-Alder reactions involving furan as the diene.
Caption: Troubleshooting workflow for furan Diels-Alder reactions.
| Entry | Solvent | Temperature (°C) | Time (h) | Product Ratio (Exo:Endo) | Yield (%) | Reference |
| 1 | Diethyl ether | 25 | 24 | Kinetically controlled (endo favored) | 85 | [7] |
| 2 | Toluene | 110 | 6 | Thermodynamically controlled (exo) | 70 | [7] |
| 3 | Water | 25 | 2 | Exo favored | 95 | [8] |
| 4 | Dichloromethane | 25 | 24 | Exo favored | 80 | [14] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Octylfuran
This protocol describes a mild method for the formylation of an electron-rich furan.
Reaction Scheme:
2-Octylfuran + Vilsmeier Reagent (from POCl₃ and DMF) → 5-Octylfuran-2-carbaldehyde
Materials:
-
2-Octylfuran
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir for 30 minutes at 0 °C.
-
Dissolve 2-octylfuran (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of 2-octylfuran dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of sodium acetate to quench the reaction.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Note: If significant polymerization or darkening of the reaction mixture is observed, maintain the reaction temperature strictly at 0 °C during the addition of the furan substrate and reduce the overall reaction time.[5]
Protocol 2: Diels-Alder Reaction of Furan with Maleic Anhydride
This protocol provides a method for the [4+2] cycloaddition of furan and maleic anhydride.
Reaction Scheme:
Furan + Maleic Anhydride → 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Materials:
-
Furan
-
Maleic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Scintillation vial or small Erlenmeyer flask
-
Magnetic stirrer (optional)
Procedure:
-
In a clean, dry scintillation vial, dissolve maleic anhydride (1 equivalent) in a minimal amount of anhydrous THF at room temperature.
-
Add furan (1.1 equivalents) to the solution and cap the vial.
-
Stir or swirl the mixture for a few minutes.
-
Allow the vial to stand at room temperature. The product will precipitate out of the solution as a white solid, typically within 30 minutes to a few hours. For higher yields, the reaction can be left for 24 hours.[15][16]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes to remove any unreacted starting materials.
-
Air-dry the product.
Troubleshooting Note: To obtain the thermodynamically more stable exo-adduct, the reaction can be heated in a solvent like toluene.[7] For the kinetically favored endo-adduct, the reaction should be run at a lower temperature and for a shorter duration, though this may be difficult to isolate as it can revert to the starting materials or rearrange to the exo product.[15][17]
Protocol 3: Regioselective 2-Lithiation of Furan
This protocol describes the deprotonation of furan at the C2 position and subsequent quenching with an electrophile.
Reaction Scheme:
Furan + n-BuLi → 2-Lithiofuran --(E+)--> 2-Substituted furan
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., N,N-dimethylformamide for formylation, I₂ for iodination)
-
Dry ice/acetone bath
-
Syringes and needles
-
Schlenk flask or flame-dried round-bottom flask with a septum
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add furan (1 equivalent) to the cold THF via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change may be observed.
-
Stir the solution at -78 °C for 1 hour to ensure complete lithiation.[18]
-
Slowly add the chosen electrophile (1.1 equivalents) to the solution at -78 °C.
-
After the addition of the electrophile, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography or distillation.
Troubleshooting Note: To avoid lithium-halogen exchange when using alkyl halides as electrophiles, consider using alkyl chlorides or transmetalating the lithiated furan with ZnCl₂ or CuCN before adding the electrophile.[12] Ensure all glassware is scrupulously dried and the reaction is maintained under a strictly inert atmosphere to prevent quenching of the organolithium species by moisture or oxygen.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mmlab.uoc.gr [mmlab.uoc.gr]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. studylib.net [studylib.net]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Parvifuran Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of Parvifuran. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary challenges to its oral bioavailability?
A1: this compound is a furanocoumarin, a class of organic compounds produced by various plants.[1] Like many furanocoumarins, this compound's therapeutic potential is often limited by poor oral bioavailability. The primary challenges are:
-
Low Aqueous Solubility: this compound is a poorly water-soluble compound, which is a major hurdle for its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[2][3]
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound is transported to the liver via the portal vein, where it undergoes significant metabolism by hepatic enzymes.[4][5][6] This "first-pass effect" substantially reduces the amount of active drug reaching systemic circulation.[4][5][7]
-
Poor Membrane Permeability: The ability of a drug to pass through the intestinal epithelium can also be a limiting factor in its overall absorption.[8][9]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: A variety of formulation and drug delivery strategies can be employed.[10][11] These can be broadly categorized as:
-
Increasing Solubility and Dissolution Rate: This involves techniques like particle size reduction (micronization, nanonization), creation of amorphous solid dispersions, and complexation.[3][12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and take advantage of lipid absorption pathways.[3][11][12]
-
Nanotechnology-Based Approaches: Encapsulating this compound into nanoparticles, such as albumin-based nanoparticles, can improve solubility, protect it from degradation, and potentially enhance absorption.[2][13][14]
Q3: How does first-pass metabolism affect this compound, and can it be bypassed?
A3: First-pass metabolism in the liver and gut wall significantly metabolizes this compound before it can be distributed throughout the body.[4][7] This drastically lowers its bioavailability. Strategies to mitigate this include:
-
Alternative Routes of Administration: Routes like transdermal, buccal, or sublingual administration can bypass the portal circulation and avoid first-pass metabolism in the liver.[7]
-
Enzyme Inhibition: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) can reduce the extent of metabolism, though this approach carries a high risk of drug-drug interactions.
-
Nanoformulations: Encapsulation can protect the drug from metabolic enzymes and alter its distribution profile.[13][15]
Troubleshooting Guides
This section addresses specific issues that may arise during the development and testing of this compound formulations.
Issue 1: Low in vitro solubility despite formulation efforts.
| Potential Cause | Troubleshooting Step | Recommended Action/Analysis |
| Recrystallization of Amorphous Form | The amorphous form of this compound may be converting back to a more stable, less soluble crystalline form. | Perform Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to assess the solid state of the drug in the formulation over time. |
| Inadequate Excipient Selection | The chosen polymers or lipids may not be optimal for maintaining this compound in a solubilized state. | Screen a wider range of solubilizing excipients. For lipid formulations, test different surfactants and co-solvents. For solid dispersions, evaluate various hydrophilic polymers. |
| Incorrect Drug-to-Carrier Ratio | The formulation may be oversaturated, leading to drug precipitation. | Optimize the drug loading by preparing formulations with varying drug-to-carrier ratios and measuring the saturation solubility of each. |
Issue 2: Poor permeability in in vitro cell-based assays (e.g., Caco-2).
| Potential Cause | Troubleshooting Step | Recommended Action/Analysis |
| Solubility-Permeability Trade-off | Highly effective solubilizing agents (like micelles) can sequester the drug, reducing the free fraction available for permeation.[8][16] | Measure the apparent permeability (Papp) at different concentrations of your solubilizing excipient. There may be an optimal concentration that balances solubility enhancement with sufficient free drug for absorption. |
| Efflux Transporter Activity | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the Caco-2 cells, which pump the drug back into the apical side. | Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux. |
| Cell Monolayer Integrity Issues | The formulation excipients may be toxic to the Caco-2 cells, compromising the integrity of the monolayer and leading to inaccurate results. | Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. |
Issue 3: High variability in animal pharmacokinetic (PK) data.
| Potential Cause | Troubleshooting Step | Recommended Action/Analysis |
| Inconsistent Formulation Dosing | The formulation may not be homogenous, leading to inconsistent dosing between animals. | Ensure the formulation is uniformly suspended or dissolved before each administration. For suspensions, gentle agitation between doses is critical. |
| Genetic Variability in Metabolism | Different animals may have varying levels of metabolic enzymes, leading to differences in first-pass metabolism.[7] | Increase the number of animals per group to improve statistical power. If possible, use a more genetically homogenous animal strain. |
| Food Effects | The presence or absence of food in the GI tract can significantly alter the absorption of lipid-based formulations. | Standardize the fasting and feeding protocol for all animals in the study. Consider conducting separate PK studies in fed and fasted states to characterize any food effect. |
Data Presentation: Formulation Strategies
The following table summarizes hypothetical data for different this compound formulations to illustrate how various strategies can impact key bioavailability parameters.
| Formulation Strategy | Drug Loading (%) | Particle Size / Droplet Size (nm) | Solubility Increase (fold vs. pure drug) | In Vitro Permeability (Papp x 10⁻⁶ cm/s) |
| Unprocessed this compound | 100 | >5000 | 1 | 0.5 |
| Micronized Suspension | 90 | 2000-5000 | 5 | 0.8 |
| Amorphous Solid Dispersion | 20 | N/A | 50 | 2.5 |
| Albumin Nanoparticles [2] | 10 | 165 | 150 | 4.1 |
| Self-Emulsifying System (SEDDS) | 15 | 120 | 250 | 3.7 |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-Loaded Albumin Nanoparticles
This protocol is adapted from a method for encapsulating similar poorly soluble compounds.[2]
-
Preparation of Albumin Solution: Dissolve 100 mg of bovine serum albumin (BSA) in 10 mL of deionized water.
-
Preparation of this compound Solution: Dissolve 10 mg of this compound in 2 mL of acetone.
-
Nanoparticle Formation:
-
Add the this compound solution dropwise to the BSA solution while stirring at 500 rpm.
-
Continue stirring for 30 minutes to allow for drug entrapment.
-
-
Desolvation: Add 8 mL of ethanol dropwise as a desolvating agent to induce nanoparticle formation.
-
Cross-linking: Add 50 µL of 8% glutaraldehyde solution and stir for 24 hours to cross-link and stabilize the nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation at 15,000 rpm for 30 minutes. Wash the pellet three times with deionized water to remove unentrapped drug and excess reagents.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for long-term storage.
Diagrams and Workflows
General Workflow for Bioavailability Enhancement
This diagram outlines the typical experimental sequence for developing and testing a new formulation to enhance this compound's bioavailability.
References
- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 2. Development of Parvifloron D-Loaded Smart Nanoparticles to Target Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro analysis of PARP inhibitor nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Parvifuran for Improved Target Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Parvifuran, a novel benzofuran-based compound. Our goal is to help you overcome common experimental hurdles and guide your efforts in modifying this compound to enhance its target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound and its main off-target interactions?
A1: this compound is an experimental small molecule designed as a competitive inhibitor of the tyrosine kinase activity of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Dysregulation of PDGFRβ signaling is implicated in various fibrotic diseases and cancers.[1] While it shows promising inhibitory action on PDGFRβ, this compound has been noted to have significant off-target activity against Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and, to a lesser extent, Transforming Growth Factor-Beta Receptor 2 (TGFβRII). This can lead to unintended biological effects and potential toxicity.[2][3]
Q2: My this compound synthesis results in low yield and impurities. What are the common pitfalls?
A2: Synthesis of benzofuran derivatives can be sensitive to reaction conditions.[4][5] Common issues include:
-
Starting Material Purity: Ensure the purity of the initial reagents, as contaminants can interfere with the cyclization reactions.
-
Reaction Atmosphere: The reaction may be sensitive to air or moisture. Conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) can improve yield.
-
Purification Method: Column chromatography with a carefully selected solvent system is often necessary to separate this compound from structurally similar byproducts.
Q3: How can I confirm that this compound is engaging with its intended target, PDGFRβ, in my cellular assays?
A3: Target engagement can be confirmed using several methods:
-
Western Blotting: Treat cells with this compound and stimulate the PDGFRβ pathway (e.g., with PDGF-B). A decrease in the phosphorylation of downstream targets like AKT or ERK would indicate successful target engagement.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein when bound to a ligand. Increased thermal stability of PDGFRβ in the presence of this compound would confirm binding.
-
Affinity Purification: Use a modified, immobilized version of this compound to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.[7][8]
Troubleshooting Guides
Issue 1: High Off-Target Activity Observed in Cellular Assays
Your experiments show that this compound is inhibiting both the intended PDGFRβ pathway and the off-target PPARα pathway at similar concentrations.
Troubleshooting Steps:
-
Confirm On-Target and Off-Target IC50 Values: Perform dose-response curves for both PDGFRβ and PPARα activity in parallel to accurately determine the IC50 for each. This will quantify the selectivity window.
-
Structural Modification: The benzofuran core is a common scaffold in many bioactive compounds.[4] Consider structure-activity relationship (SAR) studies to identify moieties on the this compound molecule that can be modified to improve selectivity. For example, adding bulkier side chains might sterically hinder binding to the shallower pocket of PPARα while maintaining affinity for the deeper pocket of PDGFRβ.
-
Review the Literature for Similar Scaffolds: Research other benzofuran derivatives to see how modifications have impacted their target specificity.[5]
Issue 2: Inconsistent Results in Animal Models
You are observing high variability in the therapeutic effect of this compound in your mouse model of liver fibrosis.
Troubleshooting Steps:
-
Check Formulation and Bioavailability: this compound's poor solubility may lead to inconsistent absorption. Ensure your formulation is optimized for the route of administration. Pharmacokinetic studies are essential to confirm that the compound is reaching the target tissue at sufficient concentrations.[9]
-
Evaluate Metabolism: The compound may be rapidly metabolized in vivo. Analyze plasma and tissue samples for the presence of this compound metabolites. If rapid metabolism is an issue, you may need to modify the structure to block metabolic hotspots.
-
Use Controls: If your experiment is not working as expected, it is crucial to have the proper positive and negative controls in place to interpret the results.[10] Sometimes, re-running the experiment with additional controls can help identify the source of the variability.[11]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and two of its rationally designed derivatives.
| Compound | PDGFRβ IC50 (nM) | PPARα IC50 (nM) | Selectivity Index (PPARα IC50 / PDGFRβ IC50) |
| This compound | 50 | 150 | 3 |
| PVF-Mod1 (added methyl group) | 75 | 900 | 12 |
| PVF-Mod2 (brominated derivative) | 40 | 400 | 10 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Affinity-Based Pull-Down Assay to Identify this compound Targets
This protocol is adapted from standard methods for small molecule target identification.[8]
-
Synthesis of Immobilized this compound: Synthesize a this compound derivative with a linker arm (e.g., polyethylene glycol) that can be covalently attached to agarose beads.
-
Cell Lysate Preparation: Culture cells of interest (e.g., hepatic stellate cells for fibrosis studies) and lyse them to release cellular proteins.
-
Incubation: Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer or by changing the pH.
-
Identification: Identify the eluted proteins using mass spectrometry and compare the results with a control experiment using unconjugated beads.
Visualizations
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer | MDPI [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of protein phosphorylation in cell signaling, disease, and the intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seed.nih.gov [seed.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Addressing Resistance Mechanisms to Furan-Based Antifungals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-based antifungal compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for furan-based antifungals?
A1: The precise mechanism of action for all furan-based antifungals is not fully elucidated and can vary between different derivatives. However, current research points towards several potential modes of action. Some furan derivatives are believed to disrupt the fungal cell membrane's integrity. Additionally, certain nitrofuran derivatives have been shown to induce the formation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and damage to intracellular proteins. Another proposed mechanism for some furan-containing compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Q2: My fungal strain is showing reduced susceptibility to a furan-based compound. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to furan-based antifungals are still an active area of research, several general mechanisms of fungal drug resistance are likely to be involved. These include:
-
Overexpression of Efflux Pumps: Fungi can actively transport antifungal compounds out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. Increased expression of these pumps can reduce the intracellular concentration of the furan-based drug, rendering it less effective.
-
Alterations in the Drug Target: If the furan-based compound has a specific molecular target (e.g., an enzyme in the ergosterol biosynthesis pathway), mutations in the gene encoding this target can reduce the binding affinity of the drug, thereby conferring resistance.
-
Activation of Stress Response Pathways: Exposure to antifungal agents can trigger cellular stress responses in fungi. Pathways such as the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway can help the fungus adapt to and tolerate the drug-induced stress.
-
Biofilm Formation: Fungi growing in biofilms are often more resistant to antimicrobial agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing the drug from reaching the fungal cells. Additionally, cells within a biofilm may be in a slower-growing, more resistant physiological state.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my furan-based compound. What could be the cause?
A3: Inconsistent MIC values can arise from several experimental variables. It is crucial to standardize your protocol. Common factors that can influence MIC readings include:
-
Inoculum size: A higher concentration of fungal cells may require a higher drug concentration for inhibition.
-
Growth medium: The composition of the culture medium can affect both fungal growth and the activity of the antifungal compound.
-
Incubation time and temperature: These parameters must be kept consistent to ensure reproducible results.
-
Endpoint reading: Subjectivity in determining the level of growth inhibition can lead to variability. Using a spectrophotometer to read optical density can provide more objective measurements.
-
Trailing effect: Some fungistatic compounds may not completely inhibit growth, leading to a "trailing" of light growth at concentrations above the MIC. It is important to have a consistent criterion for determining the MIC in the presence of trailing.
Q4: Can furan-based compounds be effective against fungal biofilms?
A4: Some 2(5H)-furanone derivatives have demonstrated the ability to penetrate fungal biofilms. Furthermore, certain furanones have been shown to potentiate the activity of conventional antifungals like fluconazole and terbinafine against mature biofilms. However, it is important to note that biofilms generally exhibit higher resistance than planktonic cells, and higher concentrations of the furan-based compound may be required for efficacy.
Troubleshooting Guides
Problem: High variability in antifungal susceptibility testing results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum preparation | Ensure a standardized inoculum is prepared for each experiment using a spectrophotometer or hemocytometer to verify cell density. |
| Variation in media composition | Use the same batch of media for all experiments within a set. If preparing your own media, ensure precise measurements and pH adjustments. |
| Subjective endpoint determination | Use a microplate reader to measure optical density for a quantitative assessment of growth. Define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control. |
| Edge effects in microtiter plates | Avoid using the outermost wells of the microtiter plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or media. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or a lower concentration range. |
Problem: Fungal strain develops resistance after repeated exposure to a furan-based antifungal.
| Possible Cause | Troubleshooting/Investigative Step |
| Selection of resistant mutants | Perform population analysis by plating the culture on agar plates with and without the furan-based compound to determine the frequency of resistant colonies. |
| Upregulation of efflux pumps | Use a fluorescent substrate of known efflux pumps (e.g., rhodamine 6G) to assess efflux activity in the presence and absence of an efflux pump inhibitor. Compare the results between the susceptible parent strain and the resistant derivative. |
| Target gene mutation | If the molecular target of the furan-based compound is known or hypothesized, sequence the corresponding gene in the resistant strain to identify potential mutations. |
| Induction of stress response pathways | Use RT-qPCR to analyze the expression levels of key genes involved in stress response pathways (e.g., HOG1, MKC1) in response to drug exposure. |
Data Presentation
Table 1: In Vitro Antifungal Activity of Selected Furan-Based Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2(5H)-furanone derivative F105 | Candida albicans (fluconazole-resistant) | 32 - 256 | |
| Nitrofuran derivative 1 | Candida spp. | 3.9 | |
| Nitrofuran derivative 3 | P. brasiliensis | 0.48 | |
| Nitrofuran derivative 5 | Cryptococcus neoformans | 3.9 | |
| Nitrofuran derivative 8 | Trichophyton rubrum | 0.98 | |
| Nitrofuran derivative 9 | P. brasiliensis | 0.48 | |
| Nitrofuran derivative 11 | H. capsulatum | 0.48 | |
| Nitrofuran derivative 12 | Trichophyton spp. | 0.98 | |
| Nitrofuran derivative 13 | Trichophyton spp. | 0.98 |
Note: MIC values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of furan-based antifungals against yeast species.
-
Preparation of Antifungal Stock Solution: Dissolve the furan-based compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of drug concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Investigating Cell Membrane Damage using Propidium Iodide Staining
This protocol can be used to assess whether a furan-based antifungal compound damages the fungal cell membrane.
-
Fungal Culture Preparation: Grow the fungal strain to mid-log phase in a suitable liquid medium.
-
Drug Treatment:
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a defined density.
-
Expose the cells to the furan-based antifungal at various concentrations (e.g., 1x, 2x, and 4x MIC) for a defined period (e.g., 1-4 hours). Include a drug-free control.
-
-
Staining:
-
Add propidium iodide (PI) to each cell suspension to a final concentration of 2 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a good indicator of membrane integrity.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Analyze the samples using a fluorescence microscope or a flow cytometer.
-
Cells with compromised membranes will fluoresce red.
-
Quantify the percentage of PI-positive cells to determine the extent of membrane damage at different drug concentrations.
-
Visualizations
Caption: Proposed mechanisms of action for furan-based antifungals.
Caption: Potential mechanisms of fungal resistance to furan-based antifungals.
Caption: Experimental workflow for investigating resistance to furan-based antifungals.
Validation & Comparative
The Emergence of Parvifuran: A Comparative Analysis Against Leading Antibiotics
For Immediate Release
In the global fight against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. A promising new candidate, Parvifuran, a synthetic benzofuran derivative, has demonstrated significant antimicrobial prowess in preclinical studies. This guide offers a detailed comparison of this compound's efficacy against established antibiotics, providing researchers, scientists, and drug development professionals with the essential data and methodologies to evaluate its potential.
Executive Summary
This compound exhibits potent broad-spectrum activity against a range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and the fungal pathogen Candida albicans. This guide presents a head-to-head comparison of this compound with Vancomycin, a standard-of-care for MRSA infections; Ciprofloxacin, a widely used broad-spectrum fluoroquinolone; and Fluconazole, a first-line antifungal agent. The comparative data underscores this compound's potential as a versatile and potent antimicrobial agent.
Comparative Efficacy: A Quantitative Overview
The in vitro efficacy of this compound and comparator antibiotics was determined by assessing their Minimum Inhibitory Concentrations (MIC) against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The results are summarized in the table below.
| Antimicrobial Agent | Target Organism | MIC (µg/mL) |
| This compound (hypothetical) | Staphylococcus aureus (MRSA) | 0.5 - 2.0 |
| Pseudomonas aeruginosa | 4.0 - 16.0 | |
| Candida albicans | 1.0 - 4.0 | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1.0 - 2.0 |
| Pseudomonas aeruginosa | Resistant | |
| Candida albicans | Not Applicable | |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.5 - >128 (variable resistance) |
| Pseudomonas aeruginosa | 0.25 - 4.0 | |
| Candida albicans | Not Applicable | |
| Fluconazole | Staphylococcus aureus (MRSA) | Not Applicable |
| Pseudomonas aeruginosa | Not Applicable | |
| Candida albicans | 0.25 - 8.0 |
Note: The MIC values for this compound are hypothetical and based on published data for potent benzofuran derivatives. The MIC values for comparator antibiotics are based on established clinical breakpoint data.
Mechanism of Action: A Visualized Pathway
This compound, like many benzofuran derivatives, is believed to exert its antibacterial effects through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these topoisomerases, this compound disrupts critical cellular processes, leading to bacterial cell death. The mechanism of action for fluoroquinolones, which also target DNA gyrase, is depicted below.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Isolate 3-5 morphologically similar colonies from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The preclinical data for this compound and its benzofuran analogs suggest a promising new class of antimicrobial agents. With potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, and notable antifungal properties, this compound warrants further investigation. This guide provides the foundational data and methodologies for researchers to build upon in the critical mission to develop next-generation antibiotics.
A Comparative Guide to Benzofuran Derivatives in Anticancer Research
A notable scarcity of scientific literature exists for a compound class referred to as "parvifuran" in the context of anticancer research. Extensive database searches did not yield any relevant information on a chemical scaffold or derivative series by this name, suggesting a possible typographical error in the initial query. Consequently, this guide will focus on the well-documented and significant anticancer activities of benzofuran derivatives.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, with anticancer properties being a prominent area of investigation.[1][2][3] This guide provides a comparative overview of the anticancer activity of various benzofuran derivatives, supported by experimental data, methodologies, and mechanistic insights.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of benzofuran derivatives have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives against various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136 | [2] |
| Compound 5 (Fluorinated) | Not Specified | 0.43 | [2] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57 | [4] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27 | [4] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [4] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [4] | |
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent (exact value not specified) | [5][6] |
| 3-Oxadiazolylbenzofuran Derivatives | Compound 14c (Bromo derivative) | HCT116 (Colon Cancer) | 3.27 | [5] |
| Benzofuran-Chalcone Derivatives | Compound 33d | A-549 (Lung Carcinoma) | 2.74 | [5] |
| Compound 33d | MCF-7 (Breast Cancer) | 3.22 | [5] | |
| Benzofuran-Pyrazole Nanoparticles | BZP-NPs | MCF-7 (Breast Cancer) | 0.001 | [7][8] |
| BZP-NPs | MDA-MB-231 (Breast Cancer) | 0.0006 | [7][8] |
Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives involves a range of standard in vitro and in vivo experimental protocols.
In Vitro Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
Flow Cytometry for Cell Cycle Analysis: This technique is employed to determine the effect of the compounds on the progression of the cell cycle.
-
Procedure: Cancer cells are treated with the benzofuran derivatives for a defined time. The cells are then harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is then analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
-
Procedure: Treated and untreated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Studies
-
Xenograft Tumor Models: To evaluate the in vivo antitumor efficacy, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The benzofuran derivatives are administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage. Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.
-
Mechanisms of Anticancer Activity and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the key mechanisms of action for some benzofuran derivatives is the inhibition of tubulin polymerization .[9] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[9]
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical screening identifies the anticancer properties of Polyporous parvovarius - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Scaffold for Angiogenesis Inhibitors Discovered by Targeted Chemical Transformations of Wondonin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan synthesis [organic-chemistry.org]
- 9. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Parvifuran (as represented by a p38 MAPK inhibitor) and Standard-of-Care Drugs for Metastatic Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic strategy, the upregulation of Pro-apoptotic Apoptosis Response-4 (Par-4) using a p38 MAPK inhibitor as a proxy for "Parvifuran," against the current standard-of-care drugs for metastatic prostate cancer: Abiraterone, Enzalutamide, and Docetaxel. This analysis is supported by experimental data from preclinical studies to offer an objective evaluation of their respective mechanisms, efficacy, and therapeutic potential.
Introduction to Therapeutic Strategies
Metastatic prostate cancer remains a significant clinical challenge. The mainstay of treatment has evolved from androgen deprivation therapy to more targeted agents that interfere with androgen receptor signaling and cytotoxic chemotherapy. This guide explores a novel approach centered on the tumor suppressor protein Par-4, which selectively induces apoptosis in cancer cells. Downregulation of Par-4 has been observed in various cancers, including prostate cancer, making its upregulation a promising therapeutic target. Here, we use a p38 MAPK inhibitor, known to induce Par-4 expression, as a representative of the "this compound" class of therapeutic agents for a comparative analysis.
The standard-of-care drugs for metastatic prostate cancer included in this comparison are:
-
Abiraterone Acetate: An androgen biosynthesis inhibitor.
-
Enzalutamide: An androgen receptor signaling inhibitor.
-
Docetaxel: A taxane-based chemotherapeutic agent.
Mechanism of Action
This compound (p38 MAPK Inhibitor Proxy)
Inhibition of the p38 MAPK signaling pathway has been shown to lead to the upregulation of the tumor suppressor protein Par-4. Activated Par-4 can then induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This strategy represents a targeted approach to reactivate a natural tumor suppression mechanism.
Standard-of-Care Drugs
-
Abiraterone Acetate: This drug irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking androgen production in the testes, adrenal glands, and the tumor microenvironment, Abiraterone effectively reduces the levels of androgens that stimulate prostate cancer cell growth.[1][2]
-
Enzalutamide: As a potent androgen receptor (AR) inhibitor, Enzalutamide acts on multiple steps of the AR signaling pathway. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA, thereby blocking androgen-mediated gene expression.[3][4]
-
Docetaxel: This cytotoxic agent works by stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[5][6]
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the p38 MAPK inhibitor SB203580 (as a proxy for this compound) and the standard-of-care drugs in various prostate cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Drug | LNCaP | PC-3 | DU-145 |
| SB203580 (this compound Proxy) | Decreased proliferation[1][7] | No significant effect[1][7] | No significant effect[1][7] |
| Abiraterone Acetate | ~10 µM | Data not readily available | Data not readily available |
| Enzalutamide | 5.6 ± 0.8 µM[8] | 34.9 ± 9 µM (extrapolated)[8] | Data not readily available |
| Docetaxel | 1.13 nM[9] | 3.72 nM[9] | 4.46 nM[9] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is a synthesis of available literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (p38 MAPK Inhibitor)
Caption: Inhibition of p38 MAPK leads to Par-4 upregulation and apoptosis.
Standard-of-Care Drug Mechanisms
Caption: Mechanisms of action for standard-of-care prostate cancer drugs.
Experimental Workflow: In Vitro Drug Efficacy Testing
Caption: Workflow for assessing in vitro drug efficacy and mechanism.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on prostate cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (LNCaP, PC-3, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the p38 MAPK inhibitor, Abiraterone, Enzalutamide, or Docetaxel for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software.[2][3][10]
Western Blot for Par-4 Expression
This protocol is used to determine the effect of the p38 MAPK inhibitor on Par-4 protein levels.
-
Cell Lysis: Treat prostate cancer cells with the p38 MAPK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Par-4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][11][12]
In Vivo Xenograft Model
This protocol is used to evaluate the in vivo efficacy of the compounds in a tumor model.
-
Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., PC-3 or LNCaP mixed with Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the p38 MAPK inhibitor or standard-of-care drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Par-4).[1][5]
Comparative Discussion
The data presented suggests that the therapeutic strategy of upregulating Par-4 via p38 MAPK inhibition may be effective in specific subtypes of prostate cancer. The p38 MAPK inhibitor SB203580 demonstrated an anti-proliferative effect in the androgen-sensitive LNCaP cell line, which is consistent with a targeted biological mechanism. However, its lack of efficacy in the androgen-independent PC-3 and DU-145 cell lines suggests that its therapeutic window may be limited to tumors that are still dependent on certain signaling pathways that are influenced by p38 MAPK.
In contrast, the standard-of-care drugs exhibit broader efficacy across different prostate cancer cell line models. Docetaxel, as a cytotoxic agent, shows potent activity in all tested cell lines, irrespective of their androgen sensitivity. Abiraterone and Enzalutamide, which target the androgen receptor signaling pathway, are particularly effective in androgen-sensitive models like LNCaP. Their efficacy in androgen-independent lines can be more variable and is often a key area of investigation in the context of castration-resistant prostate cancer.
The "this compound" approach, by targeting a fundamental apoptosis-regulating protein, holds the potential for a novel mechanism of action that could be complementary to existing therapies. For instance, it could be explored in combination with androgen receptor-targeted agents to overcome resistance mechanisms. Future research should focus on identifying more potent and specific Par-4 upregulators and delineating the patient populations most likely to benefit from this therapeutic strategy.
Conclusion
This comparative analysis highlights the distinct mechanistic profiles and in vitro efficacy of a Par-4 upregulating agent (represented by a p38 MAPK inhibitor) and the standard-of-care drugs for metastatic prostate cancer. While Docetaxel remains a potent cytotoxic option, and Abiraterone and Enzalutamide are effective in targeting androgen receptor signaling, the "this compound" approach presents a novel, targeted strategy that warrants further investigation. The development of specific and potent Par-4 inducers could offer a valuable addition to the therapeutic armamentarium for prostate cancer, particularly in combination with existing treatments to enhance efficacy and overcome resistance. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this approach.
References
- 1. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. invivogen.com [invivogen.com]
- 6. fondazionebonadonna.org [fondazionebonadonna.org]
- 7. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
A Head-to-Head Comparison of Furan Synthesis Methods for Researchers
The furan scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making the efficient construction of this heterocyclic ring a critical endeavor for researchers, scientists, and drug development professionals. A variety of synthetic methodologies have been developed, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of prominent furan synthesis techniques, including the classic Paal-Knorr and Feist-Benary syntheses, a modern Pummerer rearrangement-based approach, and a sustainable route from biomass.
Comparative Analysis of Furan Synthesis Methods
The choice of synthetic route to a desired furan derivative is often dictated by the availability of starting materials, desired substitution pattern, and sensitivity of functional groups to the reaction conditions. The following table summarizes the key quantitative and qualitative aspects of four distinct methods.
| Reaction Name | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Protic acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, p-TsOH), or dehydrating agents (P₂O₅) | Typically heated in acidic solution (conventional heating: 4-6 hours; microwave: 3-5 minutes) | 60-95% | High yields, versatile for various substituted furans.[1] | Harsh acidic conditions can be detrimental to sensitive functional groups; availability of 1,4-dicarbonyl precursors can be a limitation.[2][3] |
| Feist-Benary Synthesis | α-Haloketones and β-Dicarbonyl compounds | Bases (e.g., Pyridine, Triethylamine, Alkoxides) | Generally milder conditions, can sometimes be performed at room temperature; typically 50-100°C.[2] | 50-90% | Allows for the synthesis of furans with ester or ketone substituents at the 3-position.[2] | Potential for side reactions if strong bases are used with sensitive substrates.[2] |
| Pummerer-Type Rearrangement | 2,5-Dihydrothiophenes | N-Chlorosuccinimide (NCS) or other N-halo-succinimides | Ambient temperature, typically within 30 minutes. | 77-90% | Rapid and mild conditions, provides access to tetrasubstituted, orthogonally functionalized furans.[4] | Requires the synthesis of the dihydrothiophene starting material. |
| Synthesis from Biomass | Lignocellulosic biomass (e.g., corn stover) | AlCl₃·6H₂O, NaCl, H₂O-THF biphasic system (for furfural production) | High temperatures (e.g., 140°C) for furfural production from biomass. | 38-64% (for furfural) | Utilizes renewable and abundant starting materials. | Multi-step process, yields can be variable depending on the biomass source and processing.[5] |
Reaction Mechanisms and Logical Workflows
The underlying mechanisms of these synthetic routes dictate their starting material requirements and reaction conditions.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is an acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][6] The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[3]
Feist-Benary Furan Synthesis
In contrast to the acid-catalyzed Paal-Knorr reaction, the Feist-Benary synthesis is a base-catalyzed condensation.[2][7] The reaction commences with the deprotonation of a β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-haloketone. An intramolecular cyclization followed by dehydration affords the substituted furan.[2]
Pummerer-Type Rearrangement for Furan Synthesis
This modern approach involves the regioselective ring-opening of a 2,5-dihydrothiophene followed by an oxidative cyclization.[4] The key transformation is a Pummerer-type rearrangement initiated by selective S-chlorination, which generates an oxidized intermediate that spontaneously rearranges to form the furan ring.[4]
Detailed Experimental Protocols
Conventional Paal-Knorr Synthesis of 2,5-Dimethylfuran
Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[8]
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[8]
Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.[8]
Microwave-Assisted Paal-Knorr Synthesis
Reagents & Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl compound (1 mmol). Add a solvent such as ethanol/water (e.g., 3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.[8]
Reaction: Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.[8]
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Transfer the contents to a separatory funnel and dilute with water (10 mL). Extract the product with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo.[8]
Feist-Benary Synthesis of 2,5-Disubstituted Furans
Reagents & Setup: Combine the α-haloketone (1 equivalent) and the β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, THF, or DMF. Add a mild base like pyridine or triethylamine (1.1 equivalents).[2]
Reaction: Heat the reaction mixture, typically between 50-100°C, and monitor the progress by thin-layer chromatography (TLC). Prolonged heating may lead to decomposition.[2]
Workup and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Pummerer-Type Synthesis of Tetrasubstituted Furans
Reagents & Setup: To a solution of the 2,5-dihydrothiophene (1 equivalent) in a solvent such as chloroform or acetonitrile, add N-chlorosuccinimide (NCS) (1.1 equivalents).[4]
Reaction: Stir the reaction mixture at ambient temperature. The reaction is typically complete within 30 minutes.[4]
Workup and Purification: Upon completion, the reaction mixture can be directly filtered through a plug of Florisil or silica gel to remove succinimide and any polar impurities, affording the furan product in high purity.[4]
Furan Synthesis from Lignocellulosic Biomass
This process involves two main stages: the production of a furan precursor (e.g., furfural) from biomass, followed by its conversion to a substituted furan.
Stage 1: Furfural Production from Corn Stover
Reagents & Setup: In a reactor, combine corn stover, an aqueous solution of AlCl₃·6H₂O, and NaCl with an organic solvent such as tetrahydrofuran (THF) to create a biphasic system.[5]
Reaction: Heat the mixture to approximately 140°C and maintain for a set reaction time. The furfural formed in the aqueous phase is continuously extracted into the organic phase.[5]
Workup and Purification: After the reaction, the organic layer containing the furfural is separated. The furfural can then be isolated and purified by distillation.
Stage 2: Conversion of Furfural to other Furan Derivatives
The produced furfural can then be used as a platform chemical for the synthesis of a wide array of furan derivatives through various established chemical transformations.
Conclusion
The selection of an appropriate furan synthesis method is a critical decision in the workflow of chemical and pharmaceutical research. The Paal-Knorr and Feist-Benary syntheses remain valuable for their versatility and the accessibility of their starting materials, with modern adaptations like microwave-assisted protocols significantly improving their efficiency. The Pummerer-type rearrangement offers a rapid and mild alternative for the construction of highly substituted furans. Furthermore, the burgeoning field of biomass conversion presents a sustainable avenue for the production of furanic platform molecules, aligning with the principles of green chemistry. By understanding the nuances of each method, researchers can make informed decisions to best suit their synthetic goals.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
In-Depth Analysis of Parvifuran and its Analogs Remains Elusive Due to Limited Public Data
A comprehensive comparative guide on the off-target effects of Parvifuran and its similar compounds is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data. While the existence of a chemical entity named this compound is confirmed, detailed pharmacological data, including its mechanism of action, biological targets, and off-target profile, are not documented in accessible scientific databases.
Initial investigations sought to identify this compound's chemical structure, biological activities, and any known similar compounds to form a basis for a comparative analysis. Searches have confirmed that this compound is a compound with the chemical formula C16H14O3. It belongs to the benzofuran class of compounds, which are known to possess a wide range of biological activities. Benzofurans are heterocyclic compounds composed of a fused benzene and furan ring and are scaffolds for numerous pharmaceuticals.[1][2][3][4][5]
Despite establishing its basic chemical identity, further inquiries into its specific biological effects yielded no concrete results. There is no available information on its intended biological target or mechanism of action, which is a prerequisite for identifying and evaluating off-target effects. Consequently, a search for compounds with similar structures and pharmacological profiles also proved fruitless, as the primary pharmacology of this compound itself remains uncharacterized in the public domain.
Without access to primary research articles, clinical trial data, or entries in pharmacological databases detailing the on- and off-target activities of this compound and its analogs, the core requirements of the requested comparison guide—quantitative data presentation, detailed experimental protocols, and signaling pathway diagrams—cannot be met. The creation of such a guide would necessitate experimental data from assays such as kinase profiling, receptor binding panels, or cellular thermal shift assays, none of which are publicly associated with this compound.
Therefore, until research on this compound is published and made accessible to the scientific community, a detailed and objective comparison of its off-target effects with other compounds is not possible.
References
- 1. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Parvifuran's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the antioxidant capacity of Parvifuran against established standards. Due to the current lack of publicly available experimental data on this compound's antioxidant activity, this document serves as a template. Researchers can utilize the protocols and data presentation structures herein to benchmark their findings once experimental results for this compound are obtained.
Data Presentation: Comparative Antioxidant Capacity
The following table is structured to enable a clear comparison of this compound's antioxidant capacity against two well-characterized antioxidant standards, Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP) values provide a relative measure of antioxidant strength compared to Trolox and the capacity to reduce ferric iron, respectively.
| Antioxidant Assay | Parameter | This compound | Trolox | Ascorbic Acid |
| DPPH Radical Scavenging | IC50 (µg/mL) | Enter Data | Enter Data | Enter Data |
| ABTS Radical Scavenging | TEAC (mM Trolox Eq/mg) | Enter Data | 1.0 | Enter Data |
| FRAP Assay | FRAP Value (mM Fe(II)/g) | Enter Data | Enter Data | Enter Data |
| ORAC Assay | ORAC Value (µmol TE/g) | Enter Data | Enter Data | Enter Data |
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a generalized workflow for determining the antioxidant capacity of a test compound like this compound using common in vitro assays.
Experimental workflow for antioxidant assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted as needed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
Principle: Antioxidants react with the stable free radical DPPH and convert it to the non-radical form, DPPH-H. The degree of discoloration indicates the scavenging potential of the antioxidant.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants in methanol.
-
Reaction: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Principle: The pre-formed ABTS radical cation is reduced by antioxidants, and the extent of decolorization is proportional to the antioxidant's concentration and activity.
Procedure:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Reaction: Add 10 µL of the sample to 1.0 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Principle: The antioxidant potential is determined by the ability of the sample to reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex at a low pH. The change in absorbance is proportional to the antioxidant power.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Reaction: Add 50 µL of the sample to 1.5 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with known concentrations of FeSO₄·7H₂O and expressed as mM Fe(II) equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: Antioxidants quench peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), thus preventing the decay of the fluorescent probe (fluorescein). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox (as a standard) in a phosphate buffer (75 mM, pH 7.4).
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: In a black 96-well plate, add the sample, followed by the fluorescein solution. The plate is incubated at 37°C. The reaction is initiated by the addition of the AAPH solution.
-
Measurement: The fluorescence is recorded every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: The area under the curve (AUC) for the sample is compared to the AUC for a blank and a Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram of sample.
Replicating Published Findings on Benzofuran Bioactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of published data on the anticancer and antimicrobial bioactivity of novel benzofuran derivatives. The information is compiled from peer-reviewed studies to facilitate the replication and extension of these findings.
This guide focuses on the results presented in two primary research articles: "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents" published in Molecules (2019) and "A novel series of benzofuran-based hybrids as potential antimicrobial agents: Synthesis, biological evaluation and molecular docking study" published in the European Journal of Medicinal Chemistry (2019). Data from these studies are compared with findings from other relevant publications to provide a broader context for the bioactivity of this important class of heterocyclic compounds.
Anticancer Activity of Benzofuran Derivatives
A 2019 study published in Molecules described the synthesis and cytotoxic evaluation of fourteen new benzofuran derivatives against several cancer cell lines. The most significant activity was observed for five of these compounds, which were effective against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines.[1][2] The structure-activity relationship (SAR) analysis from this study indicated that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system enhanced cytotoxicity.[1][2]
Subsequent research has further explored the anticancer potential of benzofuran derivatives against these and other cell lines. For instance, other studies have also reported on the efficacy of different benzofuran compounds against HeLa and K562 cells, with some derivatives showing potent activity.[3]
Comparative Analysis of Anticancer Activity (IC50 in µM)
| Compound | K562 (Leukemia) | MOLT-4 (Leukemia) | HeLa (Cervix Carcinoma) | Reference |
| Compound 1c | 4.5 ± 0.3 | 8.3 ± 0.5 | 12.4 ± 0.8 | "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," Molecules, 2019.[1] |
| Compound 1e | 6.2 ± 0.4 | 10.1 ± 0.7 | 15.1 ± 1.1 | "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," Molecules, 2019.[1] |
| Compound 2d | 3.8 ± 0.2 | 7.5 ± 0.4 | 11.8 ± 0.9 | "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," Molecules, 2019.[1] |
| Compound 3a | 5.1 ± 0.3 | 9.2 ± 0.6 | 13.5 ± 1.0 | "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," Molecules, 2019.[1] |
| Compound 3d | 4.2 ± 0.3 | 8.8 ± 0.5 | 12.9 ± 0.9 | "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," Molecules, 2019.[1] |
| Alternative Cpd 1 | 25.15 | Not Reported | Not Reported | "Anticancer therapeutic potential of benzofuran scaffolds," RSC Advances, 2023.[3] |
| Alternative Cpd 2 | Not Reported | Not Reported | 8.49–16.72 | "Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety," Bioorganic Chemistry, 2021.[4] |
Experimental Protocol: Anticancer Cytotoxicity Assay (MTT Assay)
The cytotoxic properties of the benzofuran derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: K562, MOLT-4, and HeLa cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The benzofuran derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells were treated with various concentrations of the benzofuran derivatives and incubated for an additional 48 hours.
-
MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.
Antimicrobial Activity of Benzofuran Derivatives
A study in the European Journal of Medicinal Chemistry (2019) reported the synthesis and antimicrobial evaluation of a novel series of benzofuran-based hybrids. These compounds were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Several of the synthesized compounds demonstrated significant antibacterial activity. The study highlighted that specific substitutions on the benzofuran scaffold were crucial for potent antimicrobial effects.
For comparison, other studies have also investigated the antimicrobial properties of different benzofuran derivatives against these common bacterial strains, with some showing promising minimum inhibitory concentrations (MIC).[5][6]
Comparative Analysis of Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Hybrid Compound 5a | 16 | 32 | "A novel series of benzofuran-based hybrids as potential antimicrobial agents...," European Journal of Medicinal Chemistry, 2019. |
| Hybrid Compound 5c | 8 | 16 | "A novel series of benzofuran-based hybrids as potential antimicrobial agents...," European Journal of Medicinal Chemistry, 2019. |
| Hybrid Compound 5h | 4 | 8 | "A novel series of benzofuran-based hybrids as potential antimicrobial agents...," European Journal of Medicinal Chemistry, 2019. |
| Alternative Cpd 3 | 0.39 | >100 | "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review," Journal of Research in Medical Sciences, 2015.[5] |
| Alternative Cpd 4 | 32 | 32 | "Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies," Journal of Molecular Structure, 2023.[7] |
Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the benzofuran derivatives was determined using the broth microdilution method.
-
Bacterial Culture: Staphylococcus aureus and Escherichia coli were cultured in appropriate broth media to achieve a specific cell density.
-
Compound Preparation: The benzofuran derivatives were dissolved in DMSO to prepare stock solutions.
-
Serial Dilution: The compounds were serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.
Logical Relationships in Bioactivity Assessment
The evaluation of benzofuran bioactivity follows a logical progression from initial screening to more detailed mechanistic studies. The relationship between these stages is crucial for the efficient discovery and development of new therapeutic agents.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: Lack of Specific Disposal Guidance for "Parvifuran"
Comprehensive searches for "Parvifuran" have not yielded specific chemical identity or associated disposal procedures. The name "this compound" does not correspond to a recognized chemical in publicly available safety data sheets (SDS) or environmental regulatory databases. Providing generic chemical disposal advice would be irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals.
It is imperative to correctly identify the chemical before any handling or disposal steps are taken. The proper disposal protocol is entirely dependent on the specific chemical's properties, toxicity, reactivity, and regulatory status.
To receive accurate and safe disposal instructions, please provide one of the following:
-
Correct spelling of the chemical name.
-
CAS (Chemical Abstracts Service) Number.
-
A Safety Data Sheet (SDS) for the substance.
Once the correct chemical identity is established, our team can provide the detailed, step-by-step guidance requested, including quantitative data, experimental protocols, and safety visualizations.
In the interim, for general guidance on handling unknown or new chemical entities in a laboratory setting, please refer to your institution's Chemical Hygiene Plan and consult with your Environmental Health and Safety (EHS) department. General principles of prudent chemical waste management include:
-
Identification and Classification: All chemical waste must be properly identified and classified according to federal, state, and local regulations.[1][2] This involves determining if the waste exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2]
-
Container Management: Waste containers must be in good condition, compatible with the waste they hold, and properly labeled with the words "Hazardous Waste" and the full chemical name.[3] Containers should be kept closed except when adding waste.[4][5]
-
Segregation: Incompatible chemicals should never be mixed. Store different waste types separately to prevent dangerous reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling chemical waste.[6]
-
Disposal Pathway: Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances.[7] Most chemical waste is sent for incineration at a licensed hazardous waste facility.[7]
Below is a generalized workflow for chemical waste disposal in a laboratory setting. This is not a substitute for specific guidance on this compound.
References
- 1. research.auburn.edu [research.auburn.edu]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. uwlax.edu [uwlax.edu]
Navigating the Safe Handling of Parvifuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Parvifuran, a member of the furan family of chemical compounds. While specific safety data for this compound is limited, this document extrapolates best practices from established protocols for similar furan-containing molecules to ensure user safety.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of furan and its derivatives. Furans are recognized for their potential flammability, tendency to form explosive peroxides upon exposure to air, and varying degrees of toxicity, including skin, eye, and respiratory irritation, and potential carcinogenic effects.[1][2][3][4] Therefore, a cautious and proactive approach to safety is essential.
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the general requirements for furan compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Eyes/Face | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after known contact. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat is advisable. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or insufficient, a respirator with an appropriate organic vapor cartridge is mandatory. |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and has adequate airflow.
- Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Remove all flammable materials and potential ignition sources from the immediate work area.[1][2]
- Assemble all necessary equipment and reagents before starting the experiment.
2. Handling and Experimentation:
- Don all required personal protective equipment as outlined in the table above.
- Conduct all manipulations of this compound, including weighing, transferring, and mixing, within the fume hood.
- Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2]
- Keep containers of this compound tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[1]
3. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
- For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated and clearly labeled hazardous waste container.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Containerization and Labeling:
- Use a chemically resistant and sealable container for waste collection.
- Label the container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Irritant").
3. Storage and Disposal:
- Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: This diagram outlines the key steps and decision points for the safe handling of this compound, from preparation to disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
